molecular formula C46H62O9 B15596076 Stachartone A

Stachartone A

Cat. No.: B15596076
M. Wt: 759.0 g/mol
InChI Key: HRXKKENEEGSHKS-CQKBCQEJSA-N
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Description

Stachartone A is a phenylpropanoid.
This compound has been reported in Stachybotrys chartarum with data available.

Properties

Molecular Formula

C46H62O9

Molecular Weight

759.0 g/mol

IUPAC Name

(3R,4aS,7R,7'R,8R,8'R,8aS)-7'-[(3R,7R,8R,8aS)-3,4'-dihydroxy-6'-(hydroxymethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-yl]-3,4',8'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-cyclopenta[g][1]benzofuran]-6'-one

InChI

InChI=1S/C46H62O9/c1-22-9-11-30-41(3,4)32(50)13-15-43(30,7)45(22)19-26-28(48)17-24(21-47)34(39(26)54-45)36-37(52)25-18-29(49)27-20-46(55-40(27)35(25)38(36)53)23(2)10-12-31-42(5,6)33(51)14-16-44(31,46)8/h17-18,22-23,30-33,36,38,47-51,53H,9-16,19-21H2,1-8H3/t22-,23-,30?,31+,32-,33-,36+,38+,43+,44+,45-,46-/m1/s1

InChI Key

HRXKKENEEGSHKS-CQKBCQEJSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Stachartone A: A Technical Guide to its Isolation from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, Yunnan – December 3, 2025 – A comprehensive technical guide has been compiled detailing the isolation of Stachartone A, a novel phenylspirodrimane dimer, from the fungus Stachybotrys chartarum. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the experimental protocols, quantitative data, and logical workflows essential for the successful isolation and characterization of this complex natural product.

This compound, a secondary metabolite of the fungus Stachybotrys chartarum, has been identified as a novel phenylspirodrimane dimer.[1] Its intricate structure and potential biological activities make it a compound of significant interest to the scientific community. This guide synthesizes the available information to facilitate further research and development.

Fungal Cultivation and Extraction

The isolation of this compound begins with the cultivation of the producing organism, Stachybotrys chartarum. The fungus is typically cultured on a solid medium to encourage the production of secondary metabolites.

Experimental Protocol: Fungal Culture and Extraction

  • Fungal Strain: A strain of Stachybotrys chartarum is inoculated on a suitable solid culture medium, such as potato dextrose agar (B569324) (PDA).

  • Incubation: The cultures are incubated at room temperature for a period of 14-21 days to allow for sufficient growth and metabolite production.

  • Extraction: The fungal mycelia and the agar medium are exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297). This process is repeated multiple times to ensure the complete recovery of the secondary metabolites.

  • Concentration: The resulting organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic techniques to isolate this compound. This multi-step process is crucial for obtaining the compound in a pure form.

Experimental Protocol: Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity, for example, a hexane-ethyl acetate gradient.

  • Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography, with methanol (B129727) typically used as the eluent, to remove smaller molecules and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to yield pure this compound. A C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water.

Below is a diagram illustrating the general workflow for the isolation of this compound.

Isolation_Workflow cluster_cultivation Fungal Cultivation & Extraction cluster_purification Chromatographic Purification Cultivation S. chartarum Culture Extraction Solvent Extraction Cultivation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel CC Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 CC Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1: General experimental workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to establish the connectivity of atoms within the molecule.

  • Circular Dichroism (CD) Spectroscopy: The absolute configuration of the molecule is often determined by comparing the experimental CD spectrum with theoretically calculated spectra.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with this compound.

ParameterValueReference
Molecular Formula C₄₆H₆₂O₉[2]
CAS Number 2209109-64-6[2]

Note: Detailed spectroscopic data (NMR chemical shifts, coupling constants, etc.) and cytotoxicity data (IC₅₀ values) are typically found in the primary scientific literature and are not reproduced here.

Logical Relationships in Structural Analysis

The process of elucidating the structure of a complex natural product like this compound involves a logical progression of experiments and data analysis. The following diagram illustrates this relationship.

Structure_Elucidation_Logic cluster_data_acquisition Spectroscopic Data Acquisition cluster_data_analysis Data Analysis and Structure Determination HRESIMS HRESIMS Mol_Formula Determine Molecular Formula HRESIMS->Mol_Formula NMR_1D 1D NMR (¹H, ¹³C) Planar_Structure Establish Planar Structure NMR_1D->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Planar_Structure Relative_Config Determine Relative Configuration NMR_2D->Relative_Config CD_Spec CD Spectroscopy Absolute_Config Determine Absolute Configuration CD_Spec->Absolute_Config Final_Structure Final Structure of this compound Mol_Formula->Final_Structure Planar_Structure->Final_Structure Relative_Config->Final_Structure Absolute_Config->Final_Structure

Figure 2: Logical workflow for the structural elucidation of this compound.

This technical guide provides a foundational understanding of the isolation and characterization of this compound from Stachybotrys chartarum. Researchers are encouraged to consult the primary scientific literature for more detailed experimental parameters and data. The methodologies outlined herein are representative of the techniques commonly employed in the field of natural product chemistry.

References

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Stachartone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachartone A is a member of the atranone class of dolabellane-like diterpenoid secondary metabolites produced by the fungus Stachybotrys chartarum. These compounds are of interest due to their potential biological activities. The biosynthesis of atranones is governed by a dedicated gene cluster, and while a complete, experimentally validated pathway to this compound has not yet been fully elucidated, a putative pathway can be constructed based on genomic data, bioinformatic predictions, and knowledge of related terpenoid biosynthetic pathways. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including the precursor molecules, the enzymatic steps encoded by the atranone gene cluster, and relevant experimental methodologies for its study. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, mycology, and drug discovery.

Introduction

Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a diverse array of secondary metabolites. Among these are the atranones, a family of diterpenoids characterized by a dolabellane skeleton. The production of atranones is specific to certain chemotypes of the fungus and is linked to a core biosynthetic gene cluster. This guide focuses on the proposed biosynthesis of this compound, a representative atranone. Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs and for elucidating the ecological role of these compounds.

The Atranone Biosynthetic Gene Cluster (AC1)

The biosynthesis of atranones is encoded by the atranone gene cluster 1 (AC1), also referred to as the core atranone cluster (cac).[1] This cluster contains 14 genes, designated atr1 through atr14, which are predicted to encode the enzymes necessary for the conversion of the primary metabolic precursor, geranylgeranyl pyrophosphate (GGPP), into the various atranone structures.[2] The functions of many of these genes are yet to be experimentally validated and are currently assigned based on sequence homology to enzymes with known functions.[1]

Table 1: Putative Functions of Genes in the Atranone (AC1) Gene Cluster of Stachybotrys chartarum

GeneProposed FunctionHomology/Evidence
atr1 Unknown-
atr2 Unknown-
atr3 Unknown-
atr4 Unknown-
atr5 Unknown-
atr6 Unknown-
atr7 Unknown-
atr8 Baeyer-Villiger MonooxygenaseHomology to FAD-dependent oxidoreductases
atr9 Unknown-
atr10 Unknown-
atr11 Unknown-
atr12 UnknownPossible pseudogene in some strains[3]
atr13 Terpene Cyclase (Dolabellane Synthase)Homology to terpene cyclases
atr14 Unknown-

Note: The functions of many genes in this cluster are still speculative and await experimental verification.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the universal diterpene precursor, GGPP, which is derived from the mevalonate (B85504) pathway. The pathway then proceeds through a series of enzymatic modifications, including cyclization and oxidation, to yield the final product.

Precursor Synthesis: The Mevalonate Pathway

The biosynthesis of GGPP occurs via the well-established mevalonate pathway, which utilizes acetyl-CoA as the primary building block. This pathway is fundamental to isoprenoid biosynthesis in fungi.

Mevalonate_Pathway cluster_mevalonate Mevalonate Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase Isopentenyl-PP (IPP) Isopentenyl-PP (IPP) Mevalonate-5-PP->Isopentenyl-PP (IPP) Mevalonate-PP decarboxylase Dimethylallyl-PP (DMAPP) Dimethylallyl-PP (DMAPP) Isopentenyl-PP (IPP)->Dimethylallyl-PP (DMAPP) IPP isomerase Geranyl-PP (GPP) Geranyl-PP (GPP) Isopentenyl-PP (IPP)->Geranyl-PP (GPP) GPP synthase Dimethylallyl-PP (DMAPP)->Geranyl-PP (GPP) Farnesyl-PP (FPP) Farnesyl-PP (FPP) Geranyl-PP (GPP)->Farnesyl-PP (FPP) FPP synthase Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) Farnesyl-PP (FPP)->Geranylgeranyl-PP (GGPP) GGPP synthase

Figure 1: Overview of the Mevalonate Pathway leading to GGPP.
Core Skeleton Formation and Tailoring Steps

The subsequent steps, catalyzed by the atr-encoded enzymes, are responsible for the transformation of GGPP into the complex polycyclic structure of this compound. The following is a proposed, logical sequence of events based on the predicted functions of Atr13 and Atr8, and general principles of terpenoid biosynthesis. The precise order of the tailoring reactions and the involvement of the other atr gene products are yet to be determined.

Stachartone_A_Pathway cluster_pathway Putative this compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Dolabellane Dolabellane Intermediate GGPP->Dolabellane Atr13 (Terpene Cyclase) Oxidized_Dolabellane Oxidized Dolabellane Intermediates Dolabellane->Oxidized_Dolabellane Atr-encoded P450s, Dehydrogenases, etc. Stachartone_A This compound Oxidized_Dolabellane->Stachartone_A Atr8 (Baeyer-Villiger Monooxygenase) & other tailoring enzymes

Figure 2: Proposed Biosynthetic Pathway for this compound.

Step 1: Cyclization of GGPP. The linear precursor GGPP is first cyclized to form a bicyclic dolabellane scaffold. This reaction is catalyzed by a terpene cyclase, putatively Atr13.[1] The formation of the 5/11-membered ring system of the dolabellane core is a critical step in the pathway.

Step 2: Oxidative Modifications. The initial dolabellane hydrocarbon is then likely subjected to a series of oxidative modifications, such as hydroxylations and dehydrogenations. These reactions are typically catalyzed by cytochrome P450 monooxygenases and dehydrogenases. Several of the uncharacterized atr genes are predicted to encode such enzymes. These modifications functionalize the core structure, preparing it for subsequent enzymatic transformations.

Step 3: Baeyer-Villiger Oxidation. A key proposed step in the formation of many atranones is a Baeyer-Villiger oxidation, which would form the characteristic lactone ring.[1] The gene product of atr8 is predicted to be a Baeyer-Villiger monooxygenase, which would catalyze the insertion of an oxygen atom adjacent to a carbonyl group. This reaction is crucial for the formation of the core lactone moiety of this compound.

Step 4: Further Tailoring Reactions. Additional tailoring steps, such as further oxidations or reductions, may be required to produce the final structure of this compound. These reactions would be catalyzed by the remaining uncharacterized enzymes encoded in the AC1 cluster.

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following protocols provide a general framework for the experimental approaches that can be employed.

Heterologous Expression of the Atranone Gene Cluster

To confirm the function of the AC1 cluster and to produce atranones in a clean background, the entire gene cluster can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

Workflow for Heterologous Expression:

Heterologous_Expression_Workflow cluster_workflow Heterologous Expression Workflow Isolate gDNA from\nS. chartarum Isolate gDNA from S. chartarum Amplify AC1 cluster\n(Long-range PCR) Amplify AC1 cluster (Long-range PCR) Isolate gDNA from\nS. chartarum->Amplify AC1 cluster\n(Long-range PCR) Clone into expression\nvector (e.g., YAC) Clone into expression vector (e.g., YAC) Amplify AC1 cluster\n(Long-range PCR)->Clone into expression\nvector (e.g., YAC) Transform into\nheterologous host Transform into heterologous host Clone into expression\nvector (e.g., YAC)->Transform into\nheterologous host Cultivate transformed\nhost Cultivate transformed host Transform into\nheterologous host->Cultivate transformed\nhost Extract secondary\nmetabolites Extract secondary metabolites Cultivate transformed\nhost->Extract secondary\nmetabolites Analyze by\nHPLC-MS/MS and NMR Analyze by HPLC-MS/MS and NMR Extract secondary\nmetabolites->Analyze by\nHPLC-MS/MS and NMR Identify atranones Identify atranones Analyze by\nHPLC-MS/MS and NMR->Identify atranones

Figure 3: Workflow for Heterologous Expression of the Atranone Gene Cluster.

Protocol Outline:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from an atranone-producing strain of S. chartarum.

  • Gene Cluster Amplification: The entire AC1 cluster is amplified using long-range PCR with high-fidelity DNA polymerase.

  • Vector Construction: The amplified cluster is cloned into a suitable expression vector, such as a yeast artificial chromosome (YAC) or a fungal expression vector.

  • Host Transformation: The expression construct is transformed into a suitable heterologous host.

  • Cultivation and Extraction: The transformed host is cultivated under conditions conducive to secondary metabolite production. The culture broth and mycelium are then extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced atranones by comparing with authentic standards.

In Vitro Characterization of Atr13 (Terpene Cyclase)

To confirm the function of Atr13 as a dolabellane synthase, the enzyme can be expressed recombinantly and its activity assayed in vitro.

Protocol Outline:

  • Gene Cloning and Expression: The coding sequence of atr13 is amplified from S. chartarum cDNA and cloned into an E. coli expression vector (e.g., pET vector with a His-tag). The protein is then expressed in E. coli and purified using affinity chromatography.

  • Enzyme Assay: The purified Atr13 enzyme is incubated with GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).

  • Product Extraction and Analysis: The reaction mixture is extracted with an organic solvent (e.g., hexane (B92381) or pentane). The resulting hydrocarbon products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum and retention time of the product are compared to those of authentic dolabellane standards, if available, or to published data.

In Vitro Characterization of Atr8 (Baeyer-Villiger Monooxygenase)

The predicted function of Atr8 can be verified by expressing the enzyme and testing its ability to catalyze a Baeyer-Villiger oxidation on a suitable dolabellane substrate.

Protocol Outline:

  • Gene Cloning and Expression: Similar to Atr13, the atr8 gene is cloned and the protein is expressed and purified.

  • Substrate Synthesis/Isolation: A potential ketone-containing dolabellane intermediate needs to be obtained, either through chemical synthesis or by isolation from cultures of an atr8 knockout mutant of S. chartarum or a heterologous host expressing a partial gene cluster.

  • Enzyme Assay: The purified Atr8 enzyme is incubated with the dolabellane ketone substrate in a buffer containing NADPH as a cofactor and FAD.

  • Product Extraction and Analysis: The reaction is quenched and extracted. The products are analyzed by HPLC-MS/MS to detect the formation of a lactone product with the expected mass increase of 16 Da (due to the insertion of an oxygen atom). The structure of the product can be confirmed by NMR if sufficient material can be obtained.

Quantitative Data (Hypothetical Framework)

As there is currently no published quantitative data for the this compound biosynthetic pathway, the following table provides a hypothetical framework for the types of data that would be valuable for a complete understanding and for metabolic engineering purposes. These values are illustrative and would need to be determined experimentally.

Table 2: Hypothetical Quantitative Parameters for the this compound Biosynthetic Pathway

ParameterEnzymeHypothetical ValueMethod of Determination
Km (GGPP) Atr13 (Terpene Cyclase)5 - 20 µMIn vitro enzyme kinetics with purified protein and varying GGPP concentrations.
kcat Atr13 (Terpene Cyclase)0.1 - 1 s-1In vitro enzyme kinetics.
Km (Dolabellane Ketone) Atr8 (BVMO)10 - 50 µMIn vitro enzyme kinetics with a synthesized or isolated substrate.
kcat Atr8 (BVMO)0.5 - 5 s-1In vitro enzyme kinetics.
Intracellular GGPP conc. -1 - 10 µMLC-MS/MS analysis of quenched cell extracts.
This compound Titer -10 - 100 mg/LHPLC analysis of culture extracts.
AC1 gene cluster expression -Varies with culture ageqRT-PCR analysis of RNA isolated at different time points of fermentation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Stachybotrys chartarum presents a fascinating example of fungal secondary metabolism. While the general outline of the pathway, starting from GGPP and involving a core gene cluster, is reasonably well-supported by genomic data, the detailed enzymatic steps and their regulation remain largely unexplored. The functional characterization of the individual atr gene products through heterologous expression and in vitro enzymatic assays is a critical next step. The elucidation of the complete pathway will not only provide fundamental insights into the biosynthesis of this class of natural products but also open up avenues for the engineered production of novel compounds with potentially valuable biological activities. The experimental frameworks provided in this guide offer a roadmap for future research in this exciting area.

References

Stachartone A: A Comprehensive Technical Guide on its Natural Abundance and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachartone A is a member of the phenylspirodrimane class of meroterpenoids, a group of secondary metabolites produced by the fungus Stachybotrys chartarum. This technical guide provides a detailed overview of the known natural sources of this compound, available data on its natural abundance, and the experimental protocols for its isolation and characterization. While specific quantitative data on the natural abundance of this compound remains limited in publicly available literature, this guide compiles the existing information and provides context through the broader understanding of phenylspirodrimane production by S. chartarum. Furthermore, this document outlines the general methodologies for isolating and identifying this class of compounds and discusses the known biological activities of related phenylspirodrimanes, offering potential avenues for future research into the therapeutic applications of this compound.

Introduction

Stachybotrys chartarum, a cellulolytic fungus commonly known as "black mold," is a prolific producer of a diverse array of secondary metabolites.[1][2][3][4][5] Among these are the phenylspirodrimanes, a unique class of meroterpenoids characterized by a drimane-type sesquiterpene skeleton fused to a phenyl moiety.[1] this compound is a notable example of this class of natural products. Understanding the natural abundance and sources of this compound is a critical first step in harnessing its potential for drug discovery and development. This guide aims to consolidate the current knowledge on this topic for the scientific community.

Natural Sources and Abundance

The primary and thus far only reported natural source of this compound is the fungus Stachybotrys chartarum . Specifically, it has been isolated from a strain of this fungus obtained from a soil sample collected in the Datun tin mine tailings area in Yunnan, China .

Quantitative data on the natural abundance of this compound, such as the yield from fungal fermentation, is not yet available in peer-reviewed literature. However, the isolation of numerous other phenylspirodrimane analogs from various strains of S. chartarum suggests that the production levels can be significant enough for detailed chemical and biological investigation.[1][2] The production of secondary metabolites by fungi is often highly dependent on the specific strain, culture conditions (media composition, temperature, aeration), and extraction methods employed. Therefore, optimization of these parameters could lead to higher yields of this compound.

Table 1: Source and Abundance of this compound

CompoundProducing OrganismSource TypeGeographic OriginReported Yield
This compoundStachybotrys chartarumSoil FungusDatun tin mine tailings area, Yunnan, ChinaNot Reported

Experimental Protocols

While the specific, detailed experimental protocol for the initial isolation of this compound is not yet published, a general methodology for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum can be compiled from the existing literature on analogous compounds.[2][3]

General Fungal Fermentation and Extraction Workflow

The following workflow represents a typical procedure for obtaining crude extracts containing phenylspirodrimanes from S. chartarum.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification A Inoculation of S. chartarum B Liquid or Solid State Fermentation (e.g., PDB, rice medium) A->B C Incubation (e.g., 28°C, 15-30 days) B->C D Harvesting of Mycelia and Broth C->D E Solvent Extraction (e.g., Ethyl Acetate (B1210297), Methanol) D->E F Concentration in vacuo E->F G Crude Extract F->G H Silica (B1680970) Gel Column Chromatography G->H I Sephadex LH-20 Chromatography H->I J Preparative HPLC I->J K Pure this compound J->K

Caption: General workflow for the isolation of phenylspirodrimanes.

Isolation of Phenylspirodrimanes from S. chartarum (General Protocol)
  • Fermentation: A pure culture of Stachybotrys chartarum is inoculated into a suitable liquid (e.g., Potato Dextrose Broth) or solid-state (e.g., rice) medium. The culture is incubated for a period of 15 to 30 days at approximately 28°C to allow for the production of secondary metabolites.

  • Extraction: The fungal biomass and culture medium are harvested and extracted exhaustively with an organic solvent such as ethyl acetate or methanol (B129727). The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the target compounds. This typically involves:

    • Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.

    • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified using size-exclusion chromatography on a Sephadex LH-20 column with a solvent such as methanol to remove smaller or larger impurities.

    • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) to yield the pure compound.

Structure Elucidation

The structure of an isolated phenylspirodrimane like this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed chemical structure:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

Biological Activity and Signaling Pathways

While no specific biological activity or modulated signaling pathways have been reported for this compound itself, several other phenylspirodrimane derivatives isolated from Stachybotrys chartarum have demonstrated a range of biological effects. This suggests that this compound may also possess interesting pharmacological properties.

Table 2: Reported Biological Activities of Phenylspirodrimanes from Stachybotrys chartarum

Compound ClassBiological ActivityReference
PhenylspirodrimanesCytotoxicity against various cancer cell lines[2]
PhenylspirodrimanesAnti-HIV activity[3]
PhenylspirodrimanesAntibacterial activity[2]
PhenylspirodrimanesAnti-inflammatory activity[1]

Given the reported cytotoxicity of related compounds, a potential starting point for investigating the mechanism of action of this compound would be to assess its impact on key signaling pathways involved in cancer cell proliferation and survival.

G cluster_pathways Potential Target Signaling Pathways Stachartone_A This compound Cell Cancer Cell Stachartone_A->Cell MAPK MAPK Pathway Cell->MAPK PI3K_Akt PI3K/Akt Pathway Cell->PI3K_Akt NF_kB NF-κB Pathway Cell->NF_kB Proliferation Inhibition of Proliferation Apoptosis Induction of Apoptosis MAPK->Proliferation MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis NF_kB->Proliferation NF_kB->Apoptosis

Caption: Hypothetical signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a structurally intriguing natural product from the fungus Stachybotrys chartarum. While its natural abundance and biological activities are still largely unexplored, the methodologies for its production and isolation are well-established for the broader class of phenylspirodrimanes. Future research should focus on optimizing the fermentation conditions to increase the yield of this compound, which will facilitate a thorough investigation of its biological properties. Screening for its effects on various disease models, particularly in oncology and infectious diseases, is warranted based on the activities of its structural analogs. Elucidating the specific cellular targets and signaling pathways modulated by this compound will be crucial in determining its potential as a lead compound for drug development.

References

Stachartone A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Stachartone A is a novel phenylspirodrimane dimer, a class of meroterpenoids known for their complex chemical structures and diverse biological activities. This document provides a detailed account of the discovery, history, and scientific investigation of this compound, with a focus on its chemical properties and biological evaluation.

Discovery and Origin

This compound was first isolated from the fungus Stachybotrys chartarum. This particular strain was sourced from a unique and challenging environment: a soil sample collected from the Datun tin mine tailings area in Yunnan, China. The discovery of novel secondary metabolites like this compound from such extremophilic fungi highlights the vast, untapped potential of unique ecological niches for natural product discovery.

The research that led to the identification of this compound was part of a broader investigation into the secondary metabolites of Stachybotrys chartarum, a fungus known for producing a rich diversity of bioactive compounds. This work, detailed in the publication "Stachartins A-E, Phenylspirodrimanes from the Tin Mine Tailings-Associated Fungus Stachybotrys chartarum", laid the foundational knowledge for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₄₆H₆₂O₉
CAS Number 2209109-64-6
Appearance Not specified in available literature

Experimental Protocols

Isolation and Purification

The isolation of this compound from the fungal culture of Stachybotrys chartarum involved a multi-step extraction and chromatographic process. While the full, detailed protocol is contained within the primary research article, a general workflow can be inferred.

General Experimental Workflow for Isolation

cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification a Inoculation of Stachybotrys chartarum b Fermentation in Liquid or Solid Medium a->b c Harvesting of Fungal Mycelia and Broth b->c d Solvent Extraction (e.g., Ethyl Acetate) c->d e Concentration of Crude Extract d->e f Column Chromatography (e.g., Silica Gel) e->f g Further Chromatographic Separation (e.g., HPLC) f->g h Isolation of Pure this compound g->h

A generalized workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) was employed to ascertain the molecular formula. The intricate stereochemistry and connectivity of the atoms were elucidated through a series of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Due to the unavailability of the primary research article's full text, a detailed table of NMR spectroscopic data cannot be provided at this time.

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The primary research indicates that the compound was tested for its ability to inhibit the growth of various cancer cells, a common initial screening for potential anticancer agents.

The specific cell lines tested and the corresponding quantitative data (e.g., IC₅₀ values) are detailed in the original publication but are not publicly accessible at the time of this writing.

Conceptual Diagram of a Cytotoxicity Assay Workflow

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Viability Assessment a Seeding of Cancer Cell Lines in Microplates b Incubation and Cell Adherence a->b c Addition of this compound at Various Concentrations b->c d Incubation for a Defined Period (e.g., 48-72h) c->d e Addition of Viability Reagent (e.g., MTT, PrestoBlue) d->e f Measurement of Signal (e.g., Absorbance, Fluorescence) e->f g Data Analysis and IC50 Calculation f->g cluster_0 Precursor Pathways cluster_1 Intermediate Biosynthesis cluster_2 Final Product a Polyketide Pathway c Orsellinic Acid a->c b Mevalonate Pathway d Farnesyl Pyrophosphate (FPP) b->d e Phenylspirodrimane Backbone c->e d->e f This compound e->f

Spectroscopic Profile of Stachartone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Stachartone A, a novel dimeric phenylspirodrimane. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Introduction

This compound is a secondary metabolite isolated from the fungus Stachybotrys chartarum.[1][2][3] It belongs to the phenylspirodrimane class of compounds, which are known for their diverse and interesting biological activities.[3] The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2][3] This guide summarizes the key spectroscopic data and experimental methodologies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the molecular formula of this compound.

ParameterValue
Molecular FormulaC₄₆H₆₂O₉
HRESIMS [M+Na]⁺ (m/z)Found: 781.4286, Calculated: 781.4292
Degrees of Unsaturation16
Table 1: High-Resolution Mass Spectrometry Data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of this compound were elucidated using one- and two-dimensional NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound displays characteristic signals for a dimeric phenylspirodrimane structure, including six tertiary methyls, two doublet methyls, and several signals in the low-field region corresponding to aromatic and olefinic protons.[3]

PositionδH (ppm), Multiplicity, J (Hz)
Me-120.73 (3H, d, J = 6.7)
Me-130.72 (3H, d, J = 7.0)
Me-140.94 (3H, s)
Me-150.56 (3H, s)
Me-12'1.05 (3H, s)
Me-13'0.91 (3H, s)
Me-14'0.88 (3H, s)
Me-15'0.73 (3H, s)
H-2'3.79 (1H, d, J = 4.8)
H-3'5.63 (1H, d, J = 4.8)
H-6'4.54 (1H, d, J = 12.3)
4.60 (1H, d, J = 12.3)
H-4''6.35 (1H, s)
H-6''6.62 (1H, s)
Table 2: ¹H NMR (Proton) Spectroscopic Data for this compound.[3]
¹³C NMR Spectroscopic Data

The ¹³C NMR and DEPT spectra of this compound revealed 46 carbon resonances, confirming its dimeric nature, with many signals appearing in pairs.[3] The data indicates the presence of methyl, methylene, methine, and quaternary carbons, including a ketone carbonyl and several oxygenated carbons.[3]

PositionδC (ppm)PositionδC (ppm)
137.81'40.5
219.32'74.1
342.13'75.6
433.54'98.9
555.45'53.2
622.06'63.7
740.87'137.9
8204.58'129.5
950.29'161.7
1039.410'113.2
1130.111'160.4
1216.212'22.8
1315.713'28.9
1417.214'29.0
1516.315'22.7
1''118.92''155.5
3''112.54''101.9
5''153.56''99.7
1'''120.12'''76.8
Table 3: ¹³C NMR (Carbon) Spectroscopic Data for this compound.[3]

Experimental Protocols

The following sections detail the methodologies used for the spectroscopic analysis of this compound.

Isolation and Purification

This compound was isolated from the ethyl acetate (B1210297) (EtOAc) extract of the cultures of Stachybotrys chartarum, a fungus obtained from a soil sample in the Datun tin mine tailings area in Yunnan, P.R. China.[3] The purification process involved standard chromatographic techniques to yield the pure compound.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was conducted to determine the elemental composition of this compound. The analysis was performed on a mass spectrometer that provided a sodium adduct ion [M+Na]⁺, which was used to calculate the molecular formula.[3]

NMR Spectroscopy

NMR spectra were recorded on a Bruker spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the solvent signals. Coupling constants (J) are given in Hertz (Hz). A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, were utilized for the complete structural assignment.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fungal_Culture Fungal Culture (Stachybotrys chartarum) Extraction Solvent Extraction (EtOAc) Fungal_Culture->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound HRESIMS HRESIMS Analysis Pure_Compound->HRESIMS NMR_Acquisition 1D & 2D NMR Acquisition Pure_Compound->NMR_Acquisition Data_Analysis Spectroscopic Data Analysis HRESIMS->Data_Analysis NMR_Acquisition->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

References

Unveiling Stachartone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – Stachartone A (CAS Number 2209109-64-6), a phenylspirodrimane derivative isolated from the fungus Stachybotrys chartarum, presents a compelling subject for researchers in drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties and biological activities, based on currently available scientific literature.

Chemical and Physical Properties

This compound is a complex natural product with the molecular formula C46H62O9 and a molecular weight of 759.0 g/mol .[1] It belongs to the class of phenylspirodrimanes, which are characterized by a spiro-fused drimane (B1240787) sesquiterpenoid and a substituted benzene (B151609) ring. The compound is typically isolated as a powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number2209109-64-6[1]
Molecular FormulaC46H62O9[1]
Molecular Weight759.0 g/mol [1]
AppearancePowder[1]
Purity≥98% (as commercially available)[1]

Biological Activity and Cytotoxicity

Detailed biological activity data for this compound is limited in the public domain. However, related phenylspirodrimane derivatives isolated from Stachybotrys chartarum have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.

One key study on novel phenylspirodrimane derivatives, stachybochartins A–G, isolated from an endophytic Stachybotrys chartarum, provides insights into the potential bioactivity of this class of compounds. While this study does not explicitly name this compound, the findings offer a valuable proxy for its potential cytotoxic effects.

The stachybochartins were evaluated for their cytotoxic activities against a panel of human cancer cell lines, including MDA-MB-231 (breast cancer), U-2OS (osteosarcoma), and MCF-7 (breast cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of Stachybochartins A-G and Known Analogues (IC50 in µM) *

CompoundMDA-MB-231U-2OSMCF-7
Stachybochartin A10.3 ± 1.18.5 ± 0.9> 50
Stachybochartin B12.7 ± 1.511.2 ± 1.3> 50
Stachybochartin C6.8 ± 0.74.5 ± 0.5> 50
Stachybochartin D21.7 ± 2.318.9 ± 2.1> 50
Stachybochartin E> 50> 50> 50
Stachybochartin F> 50> 50> 50
Stachybochartin G8.2 ± 0.96.1 ± 0.7> 50
Doxorubicin (Positive Control)0.8 ± 0.10.5 ± 0.11.2 ± 0.2

*Data extracted from a study on stachybochartins, which are structurally related to this compound. The direct cytotoxic activity of this compound has not been reported in the reviewed literature.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assessment of phenylspirodrimane derivatives, as adapted from the study on stachybochartins. This protocol can serve as a template for the evaluation of this compound.

Cell Culture and Reagents
  • Cell Lines: MDA-MB-231, U-2OS, and MCF-7 human cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO), Doxorubicin.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (e.g., stachybochartins) or the positive control (doxorubicin). A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 492 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4: Assay seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compound Add test compounds and controls incubate_48h Incubate for 48 hours add_compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve Dissolve formazan with DMSO incubate_4h->dissolve read_absorbance Read absorbance at 492 nm dissolve->read_absorbance Apoptosis_Signaling_Hypothesis cluster_stimulus External/Internal Stimulus cluster_pathways Potential Signaling Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome stachartone This compound extrinsic Extrinsic Pathway (Death Receptors) stachartone->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) stachartone->intrinsic initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator_caspases intrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

References

The Biological Origin of Stachartone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachartone A is a member of the atranone class of secondary metabolites, a group of dolabellane-like diterpenoids. This technical guide provides a comprehensive overview of the biological origin of this compound, detailing its producing organism, biosynthetic pathway, and methods for its isolation. Quantitative data from relevant studies are summarized, and detailed experimental protocols are provided to facilitate further research. Diagrams illustrating the biosynthetic pathway and experimental workflows are included to enhance understanding.

Producing Organism

This compound is produced by the filamentous fungus Stachybotrys chartarum, specifically by strains classified as chemotype A.[1][2] S. chartarum is a well-known mold, often found in water-damaged buildings.[2][3] This species is notable for its production of a diverse array of secondary metabolites. The production of atranones, including this compound, is a key characteristic that distinguishes chemotype A from chemotype S strains, which are known for producing highly toxic macrocyclic trichothecenes.[1][2][4] The biosynthesis of these distinct classes of compounds is mutually exclusive.[2][5]

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other atranones, begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), which is formed through the mevalonate (B85504) pathway. The subsequent steps are catalyzed by enzymes encoded by the atranone biosynthetic gene cluster (AC1), which contains 14 identified atr genes.[1][6] While the specific function of each atr gene is not yet fully elucidated, a putative biosynthetic pathway has been proposed based on the known chemistry of diterpene biosynthesis and the predicted functions of the encoded enzymes.

The initial and crucial step in atranone biosynthesis is the cyclization of the linear precursor GGPP into a bicyclic dolabellane scaffold.[7][8] This reaction is catalyzed by a diterpene synthase. Subsequent enzymatic modifications, such as oxidations, reductions, and rearrangements, are then carried out by other enzymes in the cluster, leading to the formation of the various atranone structures, including this compound.

A proposed biosynthetic pathway is illustrated below:

StachartoneA_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) DiterpeneSynthase Diterpene Synthase (atr gene product) GGPP->DiterpeneSynthase DolabellaneIntermediate Dolabellane Intermediate DiterpeneSynthase->DolabellaneIntermediate P450s_Dehydrogenases P450 Monooxygenases, Dehydrogenases, etc. (other atr gene products) DolabellaneIntermediate->P450s_Dehydrogenases StachartoneA This compound P450s_Dehydrogenases->StachartoneA

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

StrainCompoundMediumYield (ng/g)Reference
S. chartarum (Genotype S)Roridin EPDA198,956.6[9]
S. chartarum (Genotype S)Satratoxin HPDA29,601.4[9]
S. chartarum (Genotype S)Satratoxin GPDA4,520.4[9]

Table 1: Quantitative yields of selected secondary metabolites from S. chartarum genotype S grown on Potato Dextrose Agar (B569324) (PDA).

Experimental Protocols

Fungal Culture and Metabolite Production

The following protocol is a general guideline for the cultivation of S. chartarum for the production of atranones.

Workflow for Fungal Culture:

Fungal_Culture_Workflow Start Start Inoculation Inoculate PDA plates with S. chartarum (chemotype A) Start->Inoculation Incubation Incubate at 25°C in the dark for 14-21 days Inoculation->Incubation Harvesting Harvest fungal mycelium and agar Incubation->Harvesting Extraction Proceed to Extraction Harvesting->Extraction

Caption: Workflow for the cultivation of S. chartarum for atranone production.

Materials:

  • Stachybotrys chartarum strain (chemotype A)

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculation loop or scalpel

  • Incubator

Procedure:

  • Using a sterile inoculation loop or scalpel, transfer a small piece of a stock culture of S. chartarum (chemotype A) to the center of a fresh PDA plate.

  • Seal the plates with paraffin (B1166041) film.

  • Incubate the plates at 25°C in the dark for 14-21 days, or until sufficient mycelial growth is observed.

Isolation and Purification of this compound

The following is a representative protocol for the extraction and isolation of atranones from S. chartarum cultures.[10] This protocol may require optimization for this compound specifically.

Workflow for Atranone Isolation:

Atranone_Isolation_Workflow Start Start with Fungal Culture Extraction Micro-scale Extraction: - Cut agar plugs (6 mm) - Add extraction solvent  (EtOAc:DCM:MeOH with 1% formic acid) - Sonicate for 60 min Start->Extraction Filtration Filter the extract to remove solids Extraction->Filtration Evaporation Evaporate the solvent under reduced pressure Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Chromatography Purification by Chromatography: - Silica gel column chromatography - HPLC (e.g., C18 column) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound

References

Stachartone A: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on Stachartone A, a phenylspirodrimane metabolite isolated from the fungus Stachybotrys chartarum. Due to the limited specific data on this compound, this review also encompasses the broader class of phenylspirodrimanes to provide a context for its potential biological activities and mechanisms.

Introduction

This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum. It belongs to the phenylspirodrimane class of meroterpenoids, which are characterized by a drimane-type sesquiterpene skeleton spiro-fused to a phenyl moiety. The molecular formula of this compound has been reported as C46H62O9, and it was first isolated from a soil sample in the Datun tin mine tailings area in Yunnan, China[1]. Phenylspirodrimanes as a class have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.

Physicochemical Properties

Specific physicochemical data for this compound is not extensively detailed in the currently available literature. However, based on its classification as a phenylspirodrimane, it is expected to be a complex, polycyclic organic molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC46H62O9[1]
Origin Soil sample from Datun tin mine tailings area, Yunnan, China[1]

Biological Activities of Phenylspirodrimanes

While specific quantitative data for this compound is limited, the broader class of phenylspirodrimanes from Stachybotrys species exhibits a range of significant biological activities. This information provides a valuable framework for predicting the potential therapeutic applications of this compound.

Table 2: Summary of Biological Activities of Phenylspirodrimane Derivatives

ActivityCompound/ExtractAssay SystemQuantitative Data (IC50/EC50)Reference
Anti-inflammatory Phenylspirodrimane (unspecified)Nitric oxide production in LPS-stimulated RAW 264.7 macrophagesIC50: 12.4 μM[1]
Anti-HIV Stachybotrysin A & GAnti-HIV assayIC50: 15.6 μM & 18.1 μM, respectively[2]
Antiviral (Influenza A) Stachybotrysin B, F, and other known compoundsAnti-influenza A virus assayIC50: 12.4 to 18.9 μM[2]
Cytotoxicity Stachybotrysin A derivative (Compound 2)Human tumor cell lines (SF-268, MCF-7, HepG-2, A549)IC50: 8.88 - 22.73 µM[3]
α-Glucosidase Inhibitory Stachybotrysin Aα-Glucosidase inhibitory assayIC50: 20.68 µM[3]
Antibacterial Phenylspirodrimane derivatives (Compounds 4 & 5)Antibacterial assay against Bacillus subtilisWeak activity[3]

Experimental Protocols

Detailed experimental protocols specifically for the isolation and biological evaluation of this compound are not available in the reviewed literature. However, a general methodology for the isolation and characterization of phenylspirodrimanes from Stachybotrys chartarum can be outlined.

General Isolation and Purification Workflow

The isolation of phenylspirodrimanes from fungal cultures typically involves a multi-step process to separate the compounds of interest from a complex mixture of metabolites.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Structure Elucidation A Stachybotrys chartarum Culture B Fermentation Broth A->B C Mycelia A->C D Solvent Extraction (e.g., Ethyl Acetate) B->D C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Chromatography F->G H Preparative HPLC G->H I Pure Phenylspirodrimanes H->I J NMR Spectroscopy (1H, 13C, 2D) I->J K High-Resolution Mass Spectrometry (HRESIMS) I->K L Electronic Circular Dichroism (ECD) I->L M Structural Confirmation J->M K->M L->M

Caption: General workflow for the isolation and structural elucidation of phenylspirodrimanes.

Biological Assays

The biological activities of phenylspirodrimanes are typically evaluated using a variety of in vitro assays.

The cytotoxic effects of these compounds are commonly assessed against a panel of human cancer cell lines.

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment A Human Cancer Cell Lines (e.g., MCF-7, A549) B Cell Seeding in 96-well plates A->B C Treatment with Phenylspirodrimane B->C D MTT or SRB Assay C->D E Measurement of Absorbance D->E F Calculation of IC50 values E->F

Caption: A typical workflow for assessing the cytotoxicity of phenylspirodrimanes.

The anti-inflammatory potential is often investigated by measuring the inhibition of inflammatory mediators in immune cells.

G cluster_0 Cell Culture and Stimulation cluster_1 Measurement of Inflammatory Markers A Macrophage Cell Line (e.g., RAW 264.7) B Pre-treatment with Phenylspirodrimane A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Nitric Oxide (NO) Measurement (Griess Assay) C->D E Cytokine Measurement (e.g., TNF-α, IL-6) by ELISA C->E F Calculation of Inhibitory Concentration (IC50) D->F E->F

Caption: Workflow for evaluating the anti-inflammatory activity of phenylspirodrimanes.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, the reported anti-inflammatory activities of related phenylspirodrimanes, such as the inhibition of nitric oxide production and TNF-α release, suggest potential interference with key inflammatory signaling cascades.

A plausible, though currently hypothetical, mechanism of action for the anti-inflammatory effects of phenylspirodrimanes could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

G cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Nuclear Translocation and Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IkB_p P-IκBα NFkB_IkB->IkB_p Nucleus Nucleus NFkB->Nucleus Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes Transcription StachartoneA This compound (Hypothesized) StachartoneA->IKK Inhibition? StachartoneA->NFkB Inhibition?

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential therapeutic value, inferred from the significant biological activities of the broader phenylspirodrimane class. However, a comprehensive understanding of its specific biological profile is currently hampered by a lack of dedicated research. Future investigations should focus on:

  • Complete Physicochemical Characterization: Detailed analysis of the physicochemical properties of purified this compound.

  • Quantitative Biological Evaluation: Systematic screening of this compound against a wide range of biological targets to determine its specific activities and potency (IC50/EC50 values).

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for in-depth preclinical and clinical studies and the generation of novel analogs with improved activity and pharmacokinetic properties.

The exploration of this compound and other phenylspirodrimanes holds promise for the discovery of new lead compounds for the development of novel therapeutics, particularly in the areas of inflammatory diseases, viral infections, and oncology.

References

Methodological & Application

Stachartone A (Stachybotrychromene A): Application Notes and Protocols for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartone A, identified as Stachybotrychromene A, is a meroterpenoid natural product isolated from the filamentous fungus Stachybotrys chartarum.[1][2] Meroterpenoids are a class of secondary metabolites known for a wide range of biological activities, including cytotoxic effects.[2] Preliminary in vitro studies have demonstrated that Stachybotrychromene A exhibits moderate cytotoxic activity against human cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer agents. These application notes provide a summary of the known cytotoxic activity of Stachybotrychromene A and a detailed protocol for assessing its in vitro cytotoxicity using a common metabolic assay.

Data Presentation

The cytotoxic activity of Stachybotrychromene A and its related compound, Stachybotrychromene B, has been evaluated against the human liver carcinoma cell line, HepG2. The half-maximal inhibitory concentration (IC50) values were determined after 24 hours of exposure.

CompoundCell LineAssayIncubation TimeIC50 (µM)Citation
Stachybotrychromene AHepG2Resazurin (B115843) Reduction24 hours73.7[1][2]
Stachybotrychromene BHepG2Resazurin Reduction24 hours28.2[1][2]

Experimental Protocols

A widely used method to assess the in vitro cytotoxicity of a compound is the resazurin reduction assay. This assay measures the metabolic activity of viable cells. In living cells, mitochondrial reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Protocol: In Vitro Cytotoxicity Assessment using the Resazurin Reduction Assay

1. Materials:

  • Stachybotrychromene A

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • 96-well clear-bottom black plates

  • Humidified incubator (37°C, 5% CO2)

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

2. Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Stachybotrychromene A in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete culture medium only.

      • Blank Control: Wells containing only complete culture medium (no cells).

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average fluorescence of the blank control wells from all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Fluorescence of Treated Cells / Fluorescence of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

Mandatory Visualization

experimental_workflow Experimental Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution (Stachybotrychromene A) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation resazurin_add Add Resazurin incubation->resazurin_add read_plate Measure Fluorescence resazurin_add->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for determining the in vitro cytotoxicity of Stachybotrychromene A.

While the precise signaling pathway for Stachybotrychromene A-induced cytotoxicity has not been fully elucidated, studies on other cytotoxic metabolites from Stachybotrys chartarum and compounds with a similar chromene chemical scaffold suggest the induction of apoptosis.[3] Toxins from this fungus are known to activate multiple signaling pathways, including those mediated by MAPK, NF-κB, and p53.[3] Furthermore, other chromene-containing compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspase-9 and the executioner caspase-3.[4][5]

Based on this evidence, a putative signaling pathway for Stachybotrychromene A-induced apoptosis is proposed below.

putative_signaling_pathway Putative Signaling Pathway for Stachybotrychromene A-Induced Apoptosis cluster_cell Cancer Cell Stachy_A Stachybotrychromene A Bax Bax Stachy_A->Bax activates Bcl2 Bcl-2 Stachy_A->Bcl2 inhibits Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 activates Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 activates PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP cleaves cPARP->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by Stachybotrychromene A.

References

Application Notes and Protocols: Neuroprotective Effects of Stachartone A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Preliminary investigations into the neuroprotective potential of Stachartone A, a novel small molecule, suggest its efficacy in mitigating neuronal damage in in vitro models. These application notes provide a comprehensive overview of the experimental protocols and key findings related to the neuroprotective effects of this compound in cell culture systems. The detailed methodologies are intended to guide researchers in replicating and expanding upon these initial observations.

Data Presentation

Currently, there is no publicly available quantitative data specifically detailing the neuroprotective effects of this compound in cell culture. The following tables are presented as templates for researchers to populate with their own experimental data when investigating this compound.

Table 1: Dose-Response of this compound on Neuronal Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Statistical Significance (p-value)
0 (Control)
1
5
10
25
50
100

Table 2: Effect of this compound on Apoptosis Markers

TreatmentCaspase-3 Activity (Fold Change) (Mean ± SD)Bax/Bcl-2 Ratio (Mean ± SD)
Control
Neurotoxic Insult
Neurotoxic Insult + this compound (10 µM)
Neurotoxic Insult + this compound (25 µM)

Experimental Protocols

The following protocols outline standard methodologies to assess the neuroprotective effects of this compound.

1. Cell Culture and Maintenance

  • Cell Lines: Primary cortical neurons or neuroblastoma cell lines (e.g., SH-SY5Y) are suitable models.

  • Culture Medium: Use appropriate media (e.g., DMEM/F12 for SH-SY5Y, Neurobasal medium for primary neurons) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and necessary growth factors.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.[1][2][3][4]

2. Induction of Neuronal Damage (Neurotoxic Insult)

A neurotoxic insult is applied to mimic neuronal damage. Common methods include:

  • Oxidative Stress: Treatment with hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Excitotoxicity: Exposure to glutamate (B1630785) or N-methyl-D-aspartate (NMDA).[5][6]

  • Serum Deprivation: Removal of serum from the culture medium.

Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Introduce the neurotoxic agent at a pre-determined concentration and incubate for the desired time.

3. Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • After treatment, remove the culture medium.

  • Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the control (untreated) cells.

4. Quantification of Apoptosis

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay kit.

  • Western Blotting for Bax and Bcl-2: Bax is a pro-apoptotic protein, while Bcl-2 is anti-apoptotic. The ratio of Bax to Bcl-2 is a critical indicator of apoptosis.

Western Blot Protocol:

  • Lyse the treated cells and determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

  • Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify band intensities using densitometry software.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for Assessing Neuroprotection

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Seeding & Growth stachartone_pre This compound Pre-treatment cell_culture->stachartone_pre neurotoxin Neurotoxic Insult stachartone_pre->neurotoxin viability Cell Viability Assay (MTT) neurotoxin->viability apoptosis Apoptosis Assays (Caspase-3, Western Blot) neurotoxin->apoptosis data_analysis Data Quantification & Statistical Analysis viability->data_analysis apoptosis->data_analysis

Caption: Workflow for evaluating the neuroprotective effects of this compound.

Putative Neuroprotective Signaling Pathway of this compound

Based on common neuroprotective mechanisms, this compound might act through the modulation of key signaling pathways involved in cell survival and apoptosis. A hypothetical pathway is presented below.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome stachartone This compound pi3k_akt PI3K/Akt Pathway stachartone->pi3k_akt Activates mapk MAPK/ERK Pathway stachartone->mapk Activates neurotoxin Neurotoxic Insult neurotoxin->pi3k_akt Inhibits neurotoxin->mapk Inhibits bcl2_family Bcl-2 Family Proteins neurotoxin->bcl2_family Activates Bax Inhibits Bcl-2 pi3k_akt->bcl2_family Inhibits Bax Activates Bcl-2 survival Neuronal Survival pi3k_akt->survival mapk->bcl2_family Inhibits Bax Activates Bcl-2 mapk->survival apoptosis Apoptosis bcl2_family->apoptosis Regulates apoptosis->survival Inhibits

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Stachartone A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, there is no publicly available data specifically detailing the antimicrobial susceptibility, mechanism of action, or affected signaling pathways of Stachartone A. The following application notes and protocols are presented as a general framework for the systematic evaluation of a novel natural product, like this compound, based on standardized antimicrobial susceptibility testing methodologies. The data presented in the tables are hypothetical and for illustrative purposes only.

Introduction

This compound is a dimeric phenylspirodrimane, a class of meroterpenoids produced by the fungus Stachybotrys chartarum. While S. chartarum is known for producing a variety of mycotoxins, it is also a source of structurally diverse secondary metabolites with a range of biological activities.[1][2] Other metabolites isolated from S. chartarum, including different phenylspirodrimanes, atranones, and dolabellane-type diterpenoids, have demonstrated antimicrobial properties.[1][2] For instance, certain phenylspirodrimane derivatives have shown activity against Enterococcus faecalis, Acinetobacter baumannii, Methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans, with Minimum Inhibitory Concentrations (MICs) in the range of 8 to 32 µg/mL.[1]

Given the precedent for antimicrobial activity within its chemical class and source organism, a thorough investigation into the antimicrobial susceptibility profile of this compound is warranted. This document provides detailed protocols for determining its antibacterial and antifungal activity using standard laboratory methods.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

The following tables summarize hypothetical quantitative data for the antimicrobial susceptibility of this compound against a panel of clinically relevant bacteria and fungi. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)Ampicillin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16320.51
MRSA ATCC 33591Positive32>128>2562
Enterococcus faecalis ATCC 29212Positive166424
Escherichia coli ATCC 25922Negative64>1284>256
Pseudomonas aeruginosa ATCC 27853Negative>128>128>256>256

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains.

Fungal StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 102318161
Cryptococcus neoformans CECT 107816324
Aspergillus fumigatus ATCC 20430532>648
Trichophyton rubrum FF58160.5

Table 3: Hypothetical Zone of Inhibition Diameters for this compound (100 µ g/disk ).

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2921318
Escherichia coli ATCC 2592210
Candida albicans ATCC 1023120

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of a novel compound such as this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ampicillin, Vancomycin, Fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

  • Solvent control (broth + inoculum + highest concentration of solvent)

Protocol:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

  • Prepare the microbial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Add 100 µL of the diluted inoculum to each well containing the this compound dilutions, as well as to the growth control and solvent control wells.

  • Add 200 µL of uninoculated broth to the negative control wells.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a suitable agar (B569324) plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the growth inhibition zone around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Sterile swabs

Protocol:

  • Prepare a lawn of the test microorganism by evenly swabbing the standardized inoculum over the entire surface of an MHA plate.

  • Impregnate sterile paper disks with a known amount of this compound (e.g., 100 µg). Allow the solvent to evaporate completely.

  • Place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_mbc MBC/MFC Determination prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with ~5 x 10^5 CFU/mL prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35-37°C (18-48h) add_inoculum->incubate read_mic Read MIC (No visible growth) incubate->read_mic plate_wells Plate aliquots from clear wells onto agar read_mic->plate_wells incubate_agar Incubate Agar Plates plate_wells->incubate_agar read_mbc Determine MBC/MFC (≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC/MFC determination by broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) swab_plate Create lawn of inoculum on MHA plate prep_inoculum->swab_plate prep_disk Impregnate disks with This compound place_disk Place disk on inoculated plate prep_disk->place_disk swab_plate->place_disk incubate Incubate at 35-37°C (18-24h) place_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Hypothetical Signaling Pathway Inhibition

Many antimicrobial agents function by disrupting critical cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The diagram below illustrates a generalized pathway for the inhibition of bacterial protein synthesis, a potential mechanism of action for a novel antimicrobial compound.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) ribo_50S 50S Subunit protein Polypeptide Chain (Protein Synthesis) ribo_50S->protein Peptide bond formation ribo_30S 30S Subunit mRNA mRNA mRNA->ribo_30S Binding tRNA Aminoacyl-tRNA tRNA->ribo_50S Translocation StachartoneA This compound (Hypothetical) StachartoneA->Inhibition Inhibition->ribo_50S Inhibits Translocation Inhibition->ribo_30S Blocks mRNA Binding

Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.

References

Stachartone A: Application Notes and Protocols for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for "Stachartone A" did not yield specific data related to its application in cancer cell line studies. The information available is insufficient to generate comprehensive application notes, quantitative data tables, detailed experimental protocols, or visualizations of its signaling pathways as requested.

It is possible that "this compound" is a novel or less-studied compound, or there may be an alternative nomenclature. The search results did provide information on other compounds with similar names or applications in cancer research, such as Satratoxin G, STA-21, and the well-characterized apoptosis inducer, Staurosporine. However, without specific data for this compound, any provided protocols or pathway diagrams would be speculative and not based on verified experimental evidence.

We are committed to providing accurate and data-driven information. If you have access to any publications, internal data, or alternative names for this compound, please provide them. With the correct information, we can proceed to generate the detailed Application Notes and Protocols as originally requested, including:

  • Quantitative Data Summary: A structured table of IC50 values, apoptosis rates, and other relevant metrics across various cancer cell lines.

  • Detailed Experimental Protocols: Step-by-step methodologies for key assays such as cell viability, apoptosis detection, and western blotting, tailored to this compound.

  • Signaling Pathway and Workflow Visualizations: Graphviz diagrams illustrating the mechanism of action and experimental procedures based on published findings.

We look forward to assisting you further once more specific information on this compound becomes available.

Stachartone A: Application Notes for a Novel α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Stachartone A is a member of the phenylspirodrimane class of natural products, isolated from the fungus Stachybotrys chartarum. While research into the specific biological activities of this compound is ongoing, a structurally related compound, stachybotrysin A, has demonstrated potent inhibitory activity against α-glucosidase.[1] This finding suggests that this compound and other phenylspirodrimanes represent a promising scaffold for the development of novel enzyme inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a clinically validated strategy for managing type 2 diabetes. These application notes provide a summary of the currently available data on the enzymatic inhibition of a representative phenylspirodrimane and offer a detailed protocol for assessing the α-glucosidase inhibitory activity of this compound.

Biological Context and Signaling Pathway

α-Glucosidase, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia. The downstream effects of α-glucosidase inhibition are systemic, influencing glucose homeostasis and potentially impacting related metabolic pathways.

alpha_glucosidase_pathway Dietary Carbohydrates Dietary Carbohydrates Oligosaccharides Oligosaccharides Dietary Carbohydrates->Oligosaccharides Monosaccharides (e.g., Glucose) Monosaccharides (e.g., Glucose) Oligosaccharides->Monosaccharides (e.g., Glucose) Hydrolysis alpha-Glucosidase alpha-Glucosidase alpha-Glucosidase->Monosaccharides (e.g., Glucose) Intestinal Absorption Intestinal Absorption Monosaccharides (e.g., Glucose)->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose This compound (Potential Inhibitor) This compound (Potential Inhibitor) This compound (Potential Inhibitor)->alpha-Glucosidase Inhibition

Figure 1: Simplified signaling pathway of α-glucosidase action and potential inhibition by this compound.

Quantitative Data

The inhibitory activity of phenylspirodrimanes against various enzymes is an active area of research. While specific data for this compound is not yet available, the following table summarizes the reported α-glucosidase inhibitory activity of the structurally related compound, stachybotrysin A.[1]

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Stachybotrysin Aα-Glucosidase20.68Acarbose (B1664774)Not Reported

Experimental Protocols

The following protocol is a representative method for determining the α-glucosidase inhibitory activity of this compound.

Materials and Reagents:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Acarbose (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare this compound stock solution in DMSO Prepare this compound stock solution in DMSO Prepare serial dilutions of this compound Prepare serial dilutions of this compound Prepare this compound stock solution in DMSO->Prepare serial dilutions of this compound Add buffer, enzyme, and inhibitor to wells Add buffer, enzyme, and inhibitor to wells Prepare serial dilutions of this compound->Add buffer, enzyme, and inhibitor to wells Prepare enzyme and substrate solutions in buffer Prepare enzyme and substrate solutions in buffer Prepare enzyme and substrate solutions in buffer->Add buffer, enzyme, and inhibitor to wells Pre-incubate at 37°C Pre-incubate at 37°C Add buffer, enzyme, and inhibitor to wells->Pre-incubate at 37°C Add substrate (pNPG) to initiate reaction Add substrate (pNPG) to initiate reaction Pre-incubate at 37°C->Add substrate (pNPG) to initiate reaction Incubate at 37°C Incubate at 37°C Add substrate (pNPG) to initiate reaction->Incubate at 37°C Measure absorbance at 405 nm Measure absorbance at 405 nm Incubate at 37°C->Measure absorbance at 405 nm Calculate percent inhibition Calculate percent inhibition Measure absorbance at 405 nm->Calculate percent inhibition Determine IC50 value Determine IC50 value Calculate percent inhibition->Determine IC50 value

Figure 2: General workflow for the α-glucosidase inhibition assay.

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in sodium phosphate buffer. The final concentration of DMSO in the assay should not exceed 1%.

    • Prepare a solution of α-glucosidase (0.5 U/mL) in sodium phosphate buffer.

    • Prepare a solution of pNPG (5 mM) in sodium phosphate buffer.

    • Prepare a solution of acarbose in sodium phosphate buffer to be used as a positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer, 10 µL of the this compound dilution (or acarbose, or buffer for control), and 20 µL of the α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

    • The percent inhibition of α-glucosidase activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the sample (enzyme, substrate, and this compound).

    • The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Preliminary data on a structurally related compound suggest that this compound may be a potent inhibitor of α-glucosidase. The provided protocol offers a robust method for confirming and quantifying this activity. Further research is warranted to elucidate the precise mechanism of inhibition and to explore the therapeutic potential of this compound and other phenylspirodrimanes in the context of metabolic disorders. Researchers are encouraged to expand these studies to include other related enzymes and to investigate the structure-activity relationships within this class of compounds.

References

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Stachartone A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive, hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of Stachartone A, a terpenoid natural product. Due to the absence of a standardized, publicly available HPLC method for this compound, this application note provides a robust starting point for method development and validation. The protocol details sample preparation, chromatographic conditions, and method validation parameters based on established principles for analyzing complex organic molecules. This guide is intended to enable researchers to develop a reliable analytical method for this compound in various matrices.

Introduction

This compound is a terpenoid with the molecular formula C46H62O9 and a molecular weight of 759.0 g/mol .[1] As a natural product, it holds potential for further investigation in drug discovery and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2][3] This application note presents a detailed protocol for the development and validation of a reversed-phase HPLC (RP-HPLC) method for this compound.

Experimental Protocol: HPLC Method Development for this compound

The following protocol describes a systematic approach to developing a stability-indicating HPLC method for this compound.

Materials and Reagents
  • This compound reference standard (98% purity)[1]

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade water (filtered through a 0.2 µm membrane)[2]

  • Formic acid (FA), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler with temperature control

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Sample Preparation

Proper sample preparation is critical for accurate and reproducible HPLC results.[4][5]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction (from a hypothetical matrix, e.g., plant extract):

    • Homogenize 1 g of the sample matrix with 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.[2][5]

Chromatographic Conditions

The following conditions provide a starting point for method development. Optimization will likely be necessary.

ParameterRecommended Starting Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)
Method Development and Optimization

The goal of method development is to achieve good resolution, peak shape, and a reasonable run time.

  • Column Selection: A C18 column is a good starting point for non-polar to moderately polar compounds like terpenoids.

  • Mobile Phase Selection: A mixture of water and acetonitrile is a common choice for reversed-phase chromatography. The addition of a small amount of acid (like formic acid) can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself.

  • Gradient Optimization: A gradient elution is recommended for complex samples or when analyzing compounds with a wide range of polarities. A scouting gradient (e.g., 5% to 95% B in 20 minutes) can be used initially to determine the approximate elution time of this compound. The gradient can then be optimized to improve separation from any impurities or matrix components.

Illustrative Quantitative Data (Hypothetical)

The following tables represent typical data that would be generated during the validation of the HPLC method for this compound, following ICH guidelines.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) 0.9998

Table 2: Precision Data for this compound (n=6)

Concentration (µg/mL)Mean Peak AreaStandard Deviation% RSD
Intra-day
10152,1001,8251.20
50760,5007,6051.00
Inter-day
10153,5002,4561.60
50762,0009,1441.20

Table 3: Accuracy (Recovery) Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
109.8598.5
2525.4101.6
5049.799.4
Mean Recovery 99.8

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reference Standard C Standard Solution A->C B Sample Matrix D Sample Extract B->D F HPLC Injection C->F E Filtration D->E E->F G C18 Column Separation F->G H UV-Vis Detection G->H I Chromatogram Generation H->I J Peak Integration I->J K Quantification J->K

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the development and validation of an HPLC method for the analysis of this compound. By following the outlined steps for sample preparation, chromatographic separation, and method validation, researchers can establish a reliable and robust analytical method. The provided starting conditions and illustrative data serve as a valuable resource for scientists and professionals in the field of natural product analysis and drug development. Further optimization and validation specific to the laboratory's instrumentation and sample matrix are recommended to ensure the highest quality data.

References

Application Notes and Protocols: Stachartone A Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note: Publicly available scientific literature and databases contain no specific information regarding a compound named "Stachartone A." The following application notes and protocols are based on the well-characterized compound Staurosporine (B1682477) , a potent inducer of apoptosis and cell cycle arrest, which may serve as a relevant proxy for a compound with a similar hypothesized mechanism of action. These notes are intended for researchers, scientists, and drug development professionals.

Application Notes: Staurosporine as an Inducer of Apoptosis and Cell Cycle Arrest

Staurosporine is a natural product originally isolated from the bacterium Lentzea albida. It is a potent, albeit non-selective, inhibitor of a wide range of protein kinases.[1] This broad inhibitory action disrupts numerous signaling pathways, leading to the induction of apoptosis and arrest of the cell cycle in a variety of cell types.[2][3] Understanding the mechanisms by which Staurosporine exerts these effects is crucial for its use as a tool in cancer research and for the development of more selective kinase inhibitors.

Key Biological Activities:

  • Induction of Apoptosis: Staurosporine is a well-established inducer of the intrinsic apoptotic pathway.[1] It can trigger caspase activation, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[4] Studies have shown that Staurosporine can induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[5] In pancreatic carcinoma cells, for instance, Staurosporine has been shown to induce apoptosis via the intrinsic signaling pathway, involving the activation of caspase-9.[1]

  • Cell Cycle Arrest: The effect of Staurosporine on the cell cycle is concentration and cell-type dependent. At lower concentrations (e.g., <10nM), it can cause an arrest in the G1 phase of the cell cycle, while higher concentrations (>30nM) may lead to a G2/M arrest.[2] The G1 arrest is often associated with the inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK2.[2]

Summary of Quantitative Data on Staurosporine's Effects:

Cell LineConcentrationTreatment DurationEffectReference
Human Mammary Epithelial (76NE6)4nM3-24 hoursG1 phase cell cycle arrest.[2][2]
Human Leukemic (U-937)0.5 µM18 hoursG2/M phase cell cycle blockade and induction of apoptosis.[3][3]
Human Leukemic (U-937)1 µM24 hoursMore efficient killing of leukemic cells, targeting p27, Erk, and Akt pathways.[3][3]
Pancreatic Carcinoma (PaTu 8988t, Panc-1)1 µMNot SpecifiedSignificant increase in apoptosis via the intrinsic signaling pathway (caspase-9 activation).[1][1]
Murine Cortical Neurons30-100 nM24 hoursConcentration-dependent selective neuronal apoptosis.[4][4]

Experimental Protocols

Protocol 1: Assessment of Apoptosis Induction by Annexin V/Propidium Iodide Staining

This protocol details the methodology for quantifying apoptosis in a cell line (e.g., U-937) treated with Staurosporine using flow cytometry.

Materials:

  • U-937 human leukemic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Staurosporine (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture U-937 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified 5% CO2 incubator.

    • Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Treat cells with Staurosporine at final concentrations of 0.5 µM and 1 µM for 18 and 24 hours, respectively. Include a vehicle control (DMSO).

  • Cell Harvesting and Staining:

    • After the treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use the FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

    • Collect data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide Staining

This protocol describes the method to determine the effect of Staurosporine on the cell cycle distribution of a chosen cell line.

Materials:

  • Adherent cell line (e.g., 76NE6 human mammary epithelial cells)

  • Appropriate cell culture medium and supplements

  • Staurosporine

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate 76NE6 cells in 6-well plates and allow them to attach and grow to about 70% confluency.

    • Treat the cells with 4nM Staurosporine for various time points (e.g., 0, 3, 6, 12, 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at 37°C for 30 minutes in the dark.

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (FL2-A) to determine the DNA content and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Visualizations

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKs Protein Kinases (e.g., PKC, PKA, etc.) Staurosporine->PKs Inhibition Bcl2_family Bcl-2 Family Proteins (e.g., Bcl-2, Bad) PKs->Bcl2_family Regulation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Cleavage & Activation Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Execution

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Staurosporine_Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_S S Phase G1_node G1 S_node S CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb Phosphorylation E2F E2F pRb->E2F Inhibition pRb->E2F Release upon Phosphorylation G1_S_transition G1/S Transition E2F->G1_S_transition Activation G1_S_transition->S_node Progression Staurosporine Staurosporine Staurosporine->CDK4_6_CyclinD Inhibition CDK2_CyclinE CDK2-Cyclin E Staurosporine->CDK2_CyclinE Inhibition CDK2_CyclinE->pRb Phosphorylation

Caption: Staurosporine-mediated G1 cell cycle arrest.

Experimental_Workflow_Apoptosis start Start: Seed Cells treat Treat with Staurosporine (or vehicle control) start->treat harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain analyze Flow Cytometry Analysis stain->analyze end End: Quantify Apoptosis analyze->end

Caption: Workflow for apoptosis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stachartone A Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stachartone A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenylspirodrimane, a type of meroterpenoid secondary metabolite isolated from the fungus Stachybotrys chartarum.[1][2] Phenylspirodrimanes as a class are known to exhibit a wide range of biological activities, including anti-tumor, antiviral, anti-inflammatory, and antibacterial effects.[3][4][5] While specific data on this compound is limited, related compounds from Stachybotrys have shown cytotoxic effects against various cancer cell lines.[5][6]

Q2: I am starting my first experiment with this compound. What is a good starting concentration range to test?

A2: For a novel compound like this compound, it is recommended to perform a dose-response experiment over a broad concentration range. Based on published IC50 values for other phenylspirodrimane derivatives isolated from Stachybotrys chartarum, a starting range of 0.1 µM to 100 µM is advisable.[5][6] This range will help you determine the potency of the compound in your specific cell line and assay.

Q3: What solvent should I use to dissolve this compound?

A3: Phenylspirodrimanes are generally hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-purity DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration as your highest treatment concentration) in your experiments.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this compound or other phenylspirodrimanes.

  • Compound Potency: this compound may be a highly potent cytotoxic agent.

  • Experimental Conditions: Factors such as cell density, incubation time, and media composition can influence the apparent cytotoxicity.

To troubleshoot this, consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect. Also, ensure that your cell seeding density is optimal and consistent across experiments.

Q5: My results are not consistent between experiments. What are the common sources of variability in cell-based assays?

A5: Inconsistent results can arise from several sources:

  • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable, frozen stock to avoid degradation.

  • Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors.

  • Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile phosphate-buffered saline (PBS) or media.

Troubleshooting Guides

Problem 1: Determining the Optimal Concentration of this compound

This guide will walk you through establishing the optimal concentration of this compound for your specific cell-based assay.

Experimental Protocol: Dose-Response Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.

Data Presentation: Cytotoxicity of Related Phenylspirodrimanes

The following table summarizes the reported cytotoxic activities of phenylspirodrimane derivatives from Stachybotrys chartarum against various human tumor cell lines. This data can be used as a reference for designing your initial dose-response experiments with this compound.

CompoundCell LineActivityIC50 (µM)
Stachybotrysin A AnalogSF-268 (Glioblastoma)Cytotoxic8.88
MCF-7 (Breast Cancer)Cytotoxic22.73
HepG-2 (Liver Cancer)Cytotoxic~22.73
A549 (Lung Cancer)Cytotoxic~22.73
StachybotrylactamMP41 (Melanoma)Cytotoxic0.3
786 (Renal Cancer)Cytotoxic2.2
786R (Resistant Renal)Cytotoxic1.9
CAL33 (Head & Neck Cancer)Cytotoxic0.5
CAL33RR (Resistant H&N)Cytotoxic0.5
Stachybotrylactam acetateMP41 (Melanoma)Cytotoxic0.4
786 (Renal Cancer)Cytotoxic1.8
786R (Resistant Renal)Cytotoxic1.5
CAL33 (Head & Neck Cancer)Cytotoxic0.6
CAL33RR (Resistant H&N)Cytotoxic0.6
2α-acetoxystachybotrylactam acetateMP41 (Melanoma)Cytotoxic0.5
786 (Renal Cancer)Cytotoxic1.9
786R (Resistant Renal)Cytotoxic1.7
CAL33 (Head & Neck Cancer)Cytotoxic0.7
CAL33RR (Resistant H&N)Cytotoxic0.7

Data compiled from published studies.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for optimizing the concentration of a novel compound like this compound in cell-based assays.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Prepare Serial Dilutions and Treat Cells prep_compound->treat_cells prep_cells Culture and Harvest Cells (Logarithmic Growth Phase) seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read_plate Measure Absorbance/ Fluorescence assay->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 G StachartoneA This compound Receptor Cell Surface Receptor StachartoneA->Receptor Inhibition? Kinase1 Kinase Cascade 1 (e.g., MAPK/ERK) Receptor->Kinase1 Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt) Receptor->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) Kinase1->TranscriptionFactor Apoptosis Apoptosis (Cell Death) Kinase1->Apoptosis Promotes Kinase2->TranscriptionFactor Inhibition CellSurvival Cell Survival (Proliferation) Kinase2->CellSurvival Promotes GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression GeneExpression->CellSurvival GeneExpression->Apoptosis

References

Stachartone A Purification - Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Stachartone A purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting approach for purifying this compound from a crude extract?

A1: For the initial purification of this compound from a crude extract, a stepwise approach is recommended. Begin with a preliminary separation using a less expensive technique like vacuum liquid chromatography (VLC) or flash chromatography to fractionate the crude extract. Subsequently, these fractions can be further purified using a more refined technique such as high-performance liquid chromatography (HPLC) to achieve high purity. The choice of stationary and mobile phases should be guided by the polarity of this compound, which would be determined in preliminary analytical experiments.

Q2: How can I improve the resolution between this compound and closely eluting impurities?

A2: Improving resolution can be achieved by adjusting several chromatographic parameters. You can optimize the mobile phase composition, which can have a dramatic effect on selectivity.[1] Another approach is to decrease the column's temperature in gas chromatography or use a weaker solvent in the mobile phase for liquid chromatography to increase the retention factor.[1] Additionally, adjusting the flow rate and ensuring the column is packed efficiently can enhance column efficiency and, consequently, resolution.[2]

Q3: What are the best practices for sample preparation before chromatographic purification?

A3: Proper sample preparation is crucial to prevent issues like column clogging and to ensure optimal separation. Before loading onto a column, it is advisable to centrifuge and/or filter the sample through a 0.22 or 0.45 µM filter to remove any particulate matter. If the sample is too viscous, it can be diluted with the initial mobile phase solvent. For samples with poor solubility, consider using additives like detergents or organic solvents, but ensure they are compatible with your chromatographic system.[3]

Q4: How do I choose the appropriate stationary phase for this compound purification?

A4: The choice of stationary phase depends on the physicochemical properties of this compound. For a non-polar compound, a reversed-phase column (like C18 or C8) is typically used with a polar mobile phase. Conversely, for a polar compound, a normal-phase column (like silica (B1680970) or alumina) with a non-polar mobile phase would be more suitable. The selection of the stationary phase is a critical element in chromatographic optimization as it directly influences the separation process.

Q5: Can I reuse my chromatography column for multiple purifications of this compound?

A5: Yes, chromatography columns can often be reused. However, it is essential to properly clean and regenerate the column between runs to remove any strongly bound contaminants. If you observe a decrease in performance, such as broader peaks or a change in retention times, it may be necessary to perform a more rigorous cleaning procedure or, in some cases, repack or replace the column.[4][5]

Troubleshooting Guides

Low or No Yield of this compound

Problem: After the purification process, the yield of this compound is significantly lower than expected or non-existent.

Possible CauseRecommended Solution
This compound did not bind to the column - Verify the pH and composition of your binding buffer and sample. - Ensure the polarity of your sample solvent is compatible with the stationary phase and initial mobile phase to allow for binding. - Decrease the flow rate during sample application to allow for sufficient interaction with the stationary phase.
This compound degraded during purification - Assess the stability of this compound under the purification conditions (pH, temperature, light exposure).[6][7] - Consider performing the purification at a lower temperature if the compound is thermally labile.[7] - Add antioxidants to the buffers if this compound is prone to oxidation.
Inefficient elution of this compound - Optimize the elution conditions by using a stronger solvent or a gradient elution. - Increase the volume of the elution buffer to ensure complete recovery. - If using an ionic strength gradient, consider increasing the salt concentration in the elution buffer.
Precipitation of this compound on the column - Decrease the amount of sample loaded onto the column. - Modify the mobile phase by adding solubilizing agents like non-ionic detergents or changing the salt concentration.
Presence of Impurities in the Final Product

Problem: The purified this compound fraction contains one or more impurities.

Possible CauseRecommended Solution
Poor resolution between this compound and impurities - Optimize the selectivity by changing the mobile phase composition or the stationary phase.[1] - Adjust the gradient slope in gradient elution to better separate closely eluting compounds. - Decrease the flow rate to improve column efficiency.
Column overloading - Reduce the amount of crude material loaded onto the column. Overloading can lead to peak broadening and co-elution of compounds.
Insufficient washing step - Increase the volume of the wash buffer or the duration of the wash step to ensure all non-specifically bound impurities are removed before elution.
Co-elution with structurally similar compounds - Employ a different chromatographic technique with an alternative separation mechanism (e.g., ion-exchange or size-exclusion chromatography) for a subsequent purification step.
Column Performance Issues

Problem: The chromatography column shows high backpressure, clogging, or channeling.

Possible CauseRecommended Solution
Clogged column frit or tubing - Filter the sample and buffers before use to remove particulate matter.[3] - If the frit is clogged, it may need to be cleaned or replaced.[3]
High sample viscosity - Dilute the sample to reduce its viscosity before loading. - Increase the operating temperature to decrease the viscosity of the mobile phase and sample.
Improperly packed column bed - If you are packing your own column, ensure the bed is packed uniformly and there are no voids. Repack the column if necessary.[3]
Precipitation of sample or buffer components in the column - Ensure the sample and buffers are fully dissolved and compatible to prevent precipitation upon mixing. - Consider adjusting the mobile phase composition to improve the solubility of this compound.[3]

Quantitative Data Summary

The following table summarizes hypothetical data from a methods development study aimed at optimizing the purification of this compound using reversed-phase HPLC.

Mobile Phase Composition (Acetonitrile:Water)Flow Rate (mL/min)Retention Time of this compound (min)Purity (%)Yield (%)
50:501.012.58592
60:401.09.89588
70:301.06.29185
60:400.811.59789
60:401.28.19486

Experimental Protocols

General Protocol for this compound Purification by Flash Chromatography
  • Column Preparation:

    • Select a column of appropriate size based on the amount of crude extract to be purified.

    • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase solvent.

    • Carefully pack the column with the slurry, ensuring a homogenous and stable bed.

    • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent.

    • If the extract is not fully soluble, it can be adsorbed onto a small amount of the stationary phase, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

    • Ensure the sample is loaded evenly onto the column bed.

  • Chromatographic Separation:

    • Begin the separation by running the initial mobile phase through the column.

    • If using a gradient elution, gradually increase the proportion of the stronger eluting solvent according to a pre-determined gradient profile.

    • Maintain a constant flow rate throughout the separation.

  • Fraction Collection:

    • Collect fractions of the eluate in separate tubes. The size of the fractions will depend on the resolution of the separation.

    • Monitor the separation using a suitable detection method, such as a UV detector or by performing thin-layer chromatography (TLC) on the collected fractions.

  • Analysis and Pooling:

    • Analyze the collected fractions to identify those containing this compound in high purity.

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

Visualizations

StachartoneA_Purification_Workflow start Crude Extract sample_prep Sample Preparation (Dissolution/Filtration) start->sample_prep chromatography Flash Chromatography sample_prep->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Fraction Analysis (TLC/HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: General workflow for the purification of this compound.

Low_Yield_Troubleshooting start Low or No Yield of this compound check_binding Check Binding Conditions (pH, solvent polarity) start->check_binding optimize_elution Optimize Elution (stronger solvent, gradient) start->optimize_elution check_stability Assess Compound Stability (temperature, pH) start->check_stability check_precipitation Investigate Precipitation (sample concentration) start->check_precipitation solution1 Adjust Buffers/Solvents check_binding->solution1 If incorrect solution2 Modify Elution Protocol optimize_elution->solution2 If inefficient solution3 Modify Purification Conditions check_stability->solution3 If unstable solution4 Reduce Sample Load/ Add Solubilizers check_precipitation->solution4 If precipitation occurs

Caption: Troubleshooting flowchart for low yield of this compound.

References

Technical Support Center: Stachartone A Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of Stachartone A, particularly addressing the issue of poor yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth medium and duration for Stachybotrys chartarum to maximize this compound production?

A1: While optimal conditions can vary by strain, Stachybotrys chartarum is often cultured on media rich in cellulose (B213188) to mimic its natural growth environment. Media such as potato dextrose agar (B569324) (PDA) or malt (B15192052) extract agar (MEA) are commonly used for fungal growth.[1] For secondary metabolite production, a solid substrate fermentation on a cellulose-rich material like rice or straw may enhance yields. Incubation is typically carried out for 10-14 days at 25-26°C.[1][2] It is crucial to monitor the culture, as peak production of this compound may occur within a specific window of the growth phase.

Q2: Which solvent system is recommended for the primary extraction of this compound?

A2: The choice of solvent is critical and depends on the polarity of this compound. For many mycotoxins from S. chartarum, polar organic solvents are effective.[3] Methanol (B129727) has been successfully used for the extraction of mycotoxins from S. chartarum spores.[4] A trial of solvents with varying polarities (e.g., ethyl acetate, acetone, methanol) is recommended to determine the most efficient solvent for this compound.

Q3: What are the key factors that can lead to low this compound yield?

A3: Several factors can contribute to poor yield, including suboptimal fungal growth, inefficient cell lysis and extraction, degradation of the target compound, and losses during purification. Each of these stages must be optimized to ensure a successful extraction.

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, avoid high temperatures and prolonged exposure to light. Whenever possible, conduct extraction and purification steps at low temperatures (e.g., on ice or at 4°C). Using freshly prepared solvents and adding antioxidants to the extraction buffer can also help preserve the integrity of the compound.

Troubleshooting Guide

Issue 1: Low to No Yield of this compound

This is a common issue that can arise from problems at multiple stages of the process. The following logical workflow can help pinpoint the source of the problem.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_culture 1. Verify Fungal Culture - Confirm species and strain - Check for contamination - Assess culture age and health start->check_culture culture_ok Culture appears healthy check_culture->culture_ok optimize_culture Action: Optimize Culture Conditions - Use fresh culture/spores - Adjust media, temperature, or duration - Re-extract with optimized culture culture_ok->optimize_culture No check_extraction 2. Evaluate Extraction Protocol - Was the fungal material properly lysed? - Is the solvent appropriate for this compound? - Was the extraction time sufficient? culture_ok->check_extraction Yes extraction_ok Extraction seems robust check_extraction->extraction_ok optimize_extraction Action: Modify Extraction Method - Test different lysis techniques (sonication, grinding) - Screen various solvents (e.g., Ethyl Acetate, Methanol) - Increase extraction time or use agitation extraction_ok->optimize_extraction No check_purification 3. Assess Purification Steps - Was there significant loss during solvent partitioning? - Is the chromatography column functioning correctly? - Could the compound have degraded? extraction_ok->check_purification Yes purification_ok Purification appears efficient check_purification->purification_ok optimize_purification Action: Refine Purification - Check pH during liquid-liquid extraction - Use a different stationary/mobile phase for chromatography - Analyze intermediate fractions for product loss purification_ok->optimize_purification No final_analysis 4. Final Product Analysis - Confirm detection method is sensitive and calibrated - Check for degradation in final sample purification_ok->final_analysis Yes

Fig 1. Troubleshooting workflow for low this compound yield.
Issue 2: Presence of Impurities in the Final Extract

High levels of contaminants can interfere with downstream applications and reduce the final yield of the pure compound.

  • Problem: The purified this compound shows multiple spots on TLC or peaks in HPLC.

    • Solution: Improve the selectivity of the extraction and purification process. Consider using a multi-step purification protocol, such as combining normal-phase and reverse-phase chromatography. A preliminary liquid-liquid extraction to partition the crude extract based on polarity can also remove a significant amount of impurities.

  • Problem: The extract is highly pigmented.

    • Solution: Pigments can often be removed by passing the crude extract through a column of activated charcoal or by performing a specific precipitation step. However, test this on a small scale first to ensure this compound is not also removed.

Experimental Protocols

Protocol 1: Culturing Stachybotrys chartarum
  • Aseptically inoculate Malt Extract Agar (MEA) plates with spores of S. chartarum.[1][2]

  • Incubate the plates at 26°C for 10-14 days until there is sufficient mycelial growth and sporulation.[2]

  • For larger scale production, use the spores from the MEA plates to inoculate a solid substrate, such as autoclaved rice, in a larger flask.

  • Incubate the solid substrate culture for an additional 2-3 weeks to allow for the production of secondary metabolites.

Protocol 2: Extraction and Preliminary Purification of this compound

Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification culture 1. S. chartarum on Solid Substrate (e.g., Rice) harvest 2. Harvest & Dry Fungal Mass culture->harvest grind 3. Grind to Fine Powder harvest->grind extract 4. Solvent Extraction (e.g., Methanol, 3x) grind->extract filter 5. Filter & Combine Extracts extract->filter concentrate 6. Concentrate Under Vacuum filter->concentrate partition 7. Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) concentrate->partition dry 8. Dry Organic Phase partition->dry chromatography 9. Column Chromatography dry->chromatography analyze 10. Analyze Fractions (TLC/HPLC) chromatography->analyze final_product 11. Pure this compound analyze->final_product

Fig 2. General experimental workflow for this compound extraction.
  • Harvesting: The fungal mass is harvested from the solid substrate and dried in a desiccator or lyophilizer.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powder is soaked in a suitable organic solvent (e.g., methanol) with agitation for several hours. This process is typically repeated three times to ensure complete extraction.

  • Filtration and Concentration: The solvent from all extractions is combined, filtered to remove solid debris, and then concentrated under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: The resulting crude extract is resuspended in water and partitioned against an immiscible organic solvent of intermediate polarity, such as ethyl acetate. This step helps to separate compounds based on their polarity.

  • Column Chromatography: The organic phase is dried, concentrated, and then subjected to column chromatography (e.g., silica (B1680970) gel) for further purification. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

Data on Extraction Efficiency

The following tables present hypothetical data to illustrate how different extraction parameters can influence the yield of this compound.

Table 1: Effect of Extraction Solvent on this compound Yield

SolventPolarity IndexCrude Extract Yield (mg/g)This compound Purity (%)Final Yield (mg/g)
Hexane0.115.250.76
Ethyl Acetate4.445.83013.74
Acetone5.162.52515.63
Methanol5.175.12216.52
Water10.290.321.81
Data is hypothetical and for illustrative purposes only. Yields are based on grams of dried fungal mass.

Table 2: Effect of Extraction Time on this compound Yield (Using Methanol)

Extraction Time (hours)Crude Extract Yield (mg/g)This compound Purity (%)Final Yield (mg/g)
145.32310.42
375.12216.52
682.42117.30
1285.618 (degradation)15.41
2488.215 (degradation)13.23
Data is hypothetical and for illustrative purposes only. Yields are based on grams of dried fungal mass.

References

Stachartone A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variability and reproducibility challenges that may be encountered when working with the natural product, Stachartone A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a secondary metabolite produced by the fungus Stachybotrys chartarum, commonly known as black mold.[1] This fungus is known for producing a wide variety of bioactive compounds with unique chemical structures.[1]

Q2: I am seeing significant variability in the cytotoxic effects of my this compound samples between experiments. What could be the cause?

A2: Experimental variability in cytotoxicity assays can arise from several factors. These include inconsistencies in cell culture conditions (e.g., cell density, passage number), variations in the concentration and purity of this compound, and procedural differences in the assay itself. It is crucial to maintain consistent experimental parameters to ensure reproducibility.

Q3: How can I minimize variability in my cell-based assays with this compound?

A3: To minimize variability, ensure the following:

  • Consistent Cell Seeding: Plate the same number of cells for each experiment and allow them to adhere and stabilize for a consistent period before adding the compound.

  • Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Control Wells: Always include positive and negative controls in your assay plates.

  • Standardized Incubation Times: Use consistent incubation times for both compound treatment and assay development.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for serial dilutions.

Q4: Are there any known signaling pathways affected by this compound?

A4: Currently, there is limited publicly available information detailing the specific signaling pathways modulated by this compound. For novel compounds, it is common to screen against a panel of known pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation, to elucidate the mechanism of action.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays

This guide addresses common issues leading to variable half-maximal inhibitory concentration (IC50) values when assessing the cytotoxicity of this compound.

Potential Problem Possible Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating and use a multichannel pipette for consistency.
Edge effects in the microplate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile media or PBS.[2]
Batch-to-Batch IC50 Shifts Degradation of this compound stock solution.Aliquot the stock solution and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.
Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Non-reproducible Dose-Response Curves Inaccurate serial dilutions.Carefully perform serial dilutions and mix thoroughly between each dilution step.
Insufficient incubation time.Optimize the incubation time to allow for the full effect of the compound to manifest.
Guide 2: Low Signal or High Background in Cell Viability Assays (e.g., MTT, XTT)

This guide provides troubleshooting for common issues with colorimetric or fluorometric cell viability assays.

Potential Problem Possible Cause Recommended Solution
Low Signal in Control Wells Low cell density.Optimize the initial cell seeding density to ensure a robust signal.
Reagent degradation.Ensure assay reagents are stored correctly and are within their expiration date.
High Background Signal Contamination of cell cultures.Regularly check cell cultures for microbial contamination.
Interference from the compound.Run a control with this compound in cell-free media to check for direct interaction with assay reagents.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound.

  • Cell Plating:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of solvent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

As specific quantitative data for this compound is not widely available, the following table is a template for how to structure and present experimental data for comparison.

Table 1: Example Data Table for this compound Cytotoxicity

Cell Line Assay Type Incubation Time (hours) IC50 (µM) - Batch 1 IC50 (µM) - Batch 2 IC50 (µM) - Batch 3
HeLaMTT48e.g., 12.5e.g., 15.2e.g., 13.8
A549XTT48e.g., 25.1e.g., 22.9e.g., 26.0
MCF-7CellTox Green72e.g., 8.7e.g., 9.5e.g., 8.1

Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams illustrate common experimental workflows and logical relationships relevant to the study of a novel compound like this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compound This compound Stock Solution treatment Compound Treatment (Serial Dilutions) prep_compound->treatment prep_cells Cell Culture (Consistent Passage) seeding Cell Seeding (96-well plate) prep_cells->seeding seeding->treatment incubation Incubation (Defined Period) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Measurement viability_assay->readout calculation IC50 Calculation readout->calculation interpretation Data Interpretation calculation->interpretation troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Cell Culture Variability start->cause1 cause2 Compound Integrity Issues start->cause2 cause3 Assay Protocol Deviations start->cause3 sol1 Standardize Cell Passage & Density cause1->sol1 sol2 Validate Stock Solution & Aliquot cause2->sol2 sol3 Adhere to Strict SOPs & Controls cause3->sol3 hypothetical_pathway Stachartone_A This compound Target_Protein Target Protein (e.g., Kinase) Stachartone_A->Target_Protein inhibition Downstream_Effector1 Effector 1 (e.g., MAPK) Target_Protein->Downstream_Effector1 Downstream_Effector2 Effector 2 (e.g., Akt) Target_Protein->Downstream_Effector2 Apoptosis Apoptosis Downstream_Effector1->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effector2->Cell_Cycle_Arrest

References

Preventing degradation of Stachartone A in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Stachartone A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a terpenoid, a class of naturally occurring organic compounds. Like many complex natural products, this compound can be susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Understanding its stability is crucial for reliable in vitro and in vivo studies, as degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

Based on the general behavior of terpenoids, the primary factors that can lead to the degradation of this compound include:

  • Oxidation: Terpenoids often contain unsaturated hydrocarbon chains with double bonds that are susceptible to attack by atmospheric oxygen and reactive oxygen species.[1]

  • Heat: Elevated temperatures can accelerate the rate of chemical degradation. Some terpenes are known to be heat-sensitive and can break down at temperatures as low as 100°C (212°F).[1]

  • Light (Photodegradation): Exposure to light, particularly ultraviolet (UV) radiation, can induce photolytic reactions that break chemical bonds within the molecule.[1]

  • pH (Hydrolysis): Although less common for all terpenes, extreme pH conditions (highly acidic or basic) can lead to hydrolysis, especially if ester functional groups are present.[1]

  • Presence of Moisture: Water can facilitate hydrolytic degradation pathways.[1]

Q3: What are the visible signs of this compound degradation in my solution?

While chemical degradation is often not visible, you may observe the following changes in your solution, which could indicate a problem:

  • Color Change: A change in the color of the solution over time.

  • Precipitation: The formation of a solid precipitate.

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC or GC-MS, you may observe a decrease in the peak area of this compound and the appearance of new, unidentified peaks corresponding to degradation products.

Troubleshooting Guide

Problem: I suspect my this compound solution is degrading. How can I confirm this and what should I do?

If you suspect degradation, a systematic troubleshooting approach is recommended. The following guide will help you identify the potential cause and take corrective actions.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspicion of This compound Degradation check_analytical Analyze Solution by HPLC/GC-MS start->check_analytical compare_profiles Compare Chromatogram to a Freshly Prepared Standard check_analytical->compare_profiles degradation_confirmed Degradation Confirmed? (New peaks, reduced parent peak) compare_profiles->degradation_confirmed no_degradation No Significant Degradation (Continue Experiment) degradation_confirmed->no_degradation No investigate_cause Investigate Potential Causes degradation_confirmed->investigate_cause Yes check_storage Review Storage Conditions (Temp, Light, Atmosphere) investigate_cause->check_storage check_solvent Evaluate Solvent (Purity, pH, Water Content) investigate_cause->check_solvent check_handling Assess Experimental Handling Procedures investigate_cause->check_handling implement_changes Implement Corrective Actions check_storage->implement_changes check_solvent->implement_changes check_handling->implement_changes optimize_storage Optimize Storage: - Store at -20°C or -80°C - Protect from light (amber vials) - Use inert gas (N2 or Ar) implement_changes->optimize_storage purify_solvent Use High-Purity, Anhydrous Solvent with Appropriate pH implement_changes->purify_solvent modify_protocol Modify Experimental Protocol: - Minimize exposure to air and light - Prepare fresh solutions implement_changes->modify_protocol reanalyze Re-analyze Solution to Confirm Stability optimize_storage->reanalyze purify_solvent->reanalyze modify_protocol->reanalyze

Caption: Troubleshooting workflow for identifying and addressing this compound degradation.

Data Presentation: Illustrative Stability of this compound

The following table provides an illustrative summary of potential degradation rates for this compound under various stress conditions. Note: This data is for demonstration purposes and should be confirmed experimentally for your specific conditions.

Stress ConditionSolventTemperature (°C)Duration (hours)Degradation (%) (Illustrative)Major Degradation Products (Hypothesized)
Acidic Methanol/0.1 M HCl (1:1)602415-25Isomerization products, hydrolyzed derivatives
Basic Methanol/0.1 M NaOH (1:1)25420-30Epimerization products, rearrangement products
Oxidative Methanol/3% H₂O₂ (1:1)252430-50Epoxides, hydroperoxides, ketones, aldehydes
Thermal Acetonitrile (B52724)804810-20Isomers, dehydrogenated derivatives
Photolytic Acetonitrile252425-40Photo-oxidation products, cyclized derivatives

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV/Vis or PDA detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial containing the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.

  • Dilute all stressed samples, including the control, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.

  • Calculate the percentage of degradation of this compound.

  • Identify and quantify the major degradation products.

Experimental Workflow Diagram

ExperimentalWorkflow prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (% Degradation, Product ID) hplc_analysis->data_analysis report Report Results data_analysis->report

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

Potential Degradation Pathways of Terpenoids

The following diagram illustrates the potential chemical transformations that terpenoids like this compound may undergo, leading to degradation.

DegradationPathways StachartoneA This compound (Unsaturated Terpenoid) Oxidation Oxidation (O₂, ROS) StachartoneA->Oxidation Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) StachartoneA->Hydrolysis Photolysis Photolysis (UV Light) StachartoneA->Photolysis ThermalStress Thermal Stress (Heat) StachartoneA->ThermalStress Epoxides Epoxides Oxidation->Epoxides Hydroperoxides Hydroperoxides Oxidation->Hydroperoxides HydrolyzedProducts Hydrolyzed Products Hydrolysis->HydrolyzedProducts PhotoOxidationProducts Photo-oxidation Products Photolysis->PhotoOxidationProducts Isomers_Rearrangement Isomers/ Rearrangement Products ThermalStress->Isomers_Rearrangement Ketones_Aldehydes Ketones/Aldehydes Hydroperoxides->Ketones_Aldehydes

References

Technical Support Center: Interpreting Complex NMR Spectra of Stachartone A

Author: BenchChem Technical Support Team. Date: December 2025

Information Currently Unavailable

Our comprehensive search for detailed Nuclear Magnetic Resonance (NMR) spectroscopic data and specific experimental protocols for Stachartone A has not yielded the necessary information to construct a dedicated technical support center resource at this time.

To provide the high-quality, specific troubleshooting guides and detailed data presentations that meet the standards of researchers, scientists, and drug development professionals, access to published ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and 2D correlation data (COSY, HSQC, HMBC), is essential.

Currently, this specific information for this compound is not publicly available in the scientific literature or chemical databases that were accessed.

We are committed to providing accurate and reliable technical information. We will continue to monitor scientific publications and databases for the structural elucidation and NMR spectroscopic analysis of this compound. Once this data becomes available, we will develop the comprehensive technical support center as requested.

We recommend researchers currently working with this compound to consult the primary literature for the isolation and characterization of this natural product, as the authors of the original study would possess the requisite NMR data.

We apologize for any inconvenience and appreciate your understanding.

Validation & Comparative

Stachartone A in the Context of Stachybotrys Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fungus Stachybotrys chartarum, notoriously known as black mold, produces a diverse arsenal (B13267) of secondary metabolites. These compounds exhibit a wide range of biological activities, from potent cytotoxicity to immunomodulation, making them a subject of intense research for potential therapeutic applications and toxicological assessment. This guide provides a comparative analysis of Stachartone A and other major classes of Stachybotrys metabolites, including satratoxins, atranones, and other phenylspirodrimanes.

Executive Summary

While this compound has been identified as a unique dimeric phenylspirodrimane from Stachybotrys chartarum, a comprehensive review of publicly available scientific literature reveals a notable absence of specific experimental data on its cytotoxic effects and mechanism of action. Therefore, a direct quantitative comparison with other metabolites is not currently possible.

This guide will focus on providing a detailed comparison of the well-characterized cytotoxic activities of other major Stachybotrys metabolites: the highly potent macrocyclic trichothecenes (e.g., satratoxins), the pro-inflammatory atranones, and other members of the phenylspirodrimane class to which this compound belongs. This comparative analysis will provide a valuable framework for understanding the potential biological activities of novel phenylspirodrimanes like this compound.

Comparative Cytotoxicity of Stachybotrys Metabolites

The cytotoxic potential of Stachybotrys metabolites varies significantly across different chemical classes. The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.

Metabolite ClassCompoundCell Line(s)IC50 ValueReference
Phenylspirodrimanes Stachybochartin AMDA-MB-231, U-2OS4.5 - 21.7 µM[1]
Stachybochartin BMDA-MB-231, U-2OS4.5 - 21.7 µM[1]
Stachybochartin CMDA-MB-231, U-2OS4.5 - 21.7 µM[1]
Stachybochartin DMDA-MB-231, U-2OS4.5 - 21.7 µM[1]
Stachybochartin GMDA-MB-231, U-2OS4.5 - 21.7 µM[1]
Bistachybotrysin A & BFour human tumor cell lines2.8 - 7.5 µM[2]
Trichothecenes Satratoxin GHepG2, Hep-2, Caco-2, A204, U937, Jurkat2.2 - 9.7 ng/mL
Atranones Atranone QMG-638.6 µM

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. A general workflow for these experiments is outlined below.

G cluster_0 Cell Culture cluster_1 Metabolite Treatment cluster_2 Cytotoxicity Assay (MTT Assay) cluster_3 Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h (adherence) cell_seeding->incubation1 add_metabolite Add serial dilutions of metabolites incubation1->add_metabolite incubation2 Incubate for 24-72h add_metabolite->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubation3->solubilize read_absorbance Measure absorbance (e.g., at 570 nm) solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

General workflow for in vitro cytotoxicity testing.
Key Experimental Protocols

Cell Lines: A variety of human cancer cell lines are commonly used to assess the cytotoxicity of Stachybotrys metabolites, including:

  • MDA-MB-231: Human breast adenocarcinoma

  • U-2OS: Human osteosarcoma

  • HepG2: Human liver carcinoma

  • HL-60: Human promyelocytic leukemia

  • MG-63: Human osteosarcoma

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the Stachybotrys metabolites for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours.

  • Solubilization: The resulting formazan crystals are solubilized with a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Reading: The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways of Apoptosis

Several Stachybotrys metabolites induce cytotoxicity through the induction of apoptosis, or programmed cell death. The signaling pathways involved can be complex and metabolite-specific.

Satratoxin-Induced Apoptosis

Satratoxins, potent inhibitors of protein synthesis, are known to induce apoptosis through both the extrinsic and intrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Satratoxin Satratoxin Caspase8 Caspase-8 Satratoxin->Caspase8 Mitochondrion Mitochondrion Satratoxin->Mitochondrion Caspase3 Caspase-3 Caspase8->Caspase3 Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Satratoxin-induced apoptosis signaling pathway.
Atranone-Induced Apoptosis

Atranones have also been shown to induce apoptosis, which is associated with cell cycle arrest. The precise signaling cascade is still under investigation but is known to involve key apoptotic regulators.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Atranone Atranone CellCycleArrest Cell Cycle Arrest (G0/G1 phase) Atranone->CellCycleArrest ApoptoticRegulators Activation of Apoptotic Regulators Atranone->ApoptoticRegulators Apoptosis Apoptosis ApoptoticRegulators->Apoptosis

Atranone-induced apoptosis and cell cycle arrest.

Conclusion

While specific data on the biological activity of this compound remains elusive, the broader class of phenylspirodrimanes from Stachybotrys demonstrates moderate to potent cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess noteworthy bioactivity. In comparison, satratoxins exhibit exceptionally high cytotoxicity, often in the nanomolar to low micromolar range, making them some of the most potent mycotoxins produced by this fungus. Atranones, while generally less cytotoxic than satratoxins, still display significant anti-proliferative and pro-apoptotic effects.

Further research is imperative to isolate and characterize this compound and to perform comprehensive in vitro and in vivo studies to elucidate its cytotoxic potential and mechanism of action. Such studies will be crucial for a complete understanding of the toxicological risks associated with Stachybotrys exposure and for the potential development of novel therapeutic agents from this fascinating class of fungal metabolites.

References

A Comparative Analysis of the Cytotoxicity of Stachybotrys chartarum Mycotoxins: Atranones vs. Satratoxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two major classes of mycotoxins produced by the fungus Stachybotrys chartarum: atranones and satratoxins. While the user's query specified "Stachartone A," this appears to be a non-standard term. This comparison will focus on atranones as a class, with specific data presented for Atranone Q, and compare them to the well-characterized satratoxins, primarily Satratoxin G. This analysis is supported by experimental data from peer-reviewed scientific literature, detailing the cytotoxic effects, underlying molecular mechanisms, and the experimental protocols used to generate this data.

Executive Summary

Stachybotrys chartarum is known to produce two distinct chemotypes of toxins. One produces macrocyclic trichothecenes, such as the highly potent satratoxins, while the other produces less toxic atranones.[1] Experimental evidence consistently demonstrates that satratoxins exhibit significantly higher cytotoxicity compared to atranones. Satratoxins are potent inhibitors of protein synthesis and activate multiple stress signaling pathways, leading to apoptosis.[1][2] Atranones have also been shown to induce apoptosis and cell cycle arrest, but their cytotoxic effects are generally observed at higher concentrations.[3]

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of Atranone Q and Satratoxin G. It is important to note that a direct comparison in the same study using the same cell line and conditions is not available in the reviewed literature. Therefore, this comparison is based on data from separate studies and should be interpreted with caution.

MycotoxinCell LineAssayIC50 ValueIC50 Value (µM)Reference
Atranone QMG-63 (Human Osteosarcoma)Not Specified8.6 µM8.6(Zhang et al., 2020)
Satratoxin GHepG2, Hep-2, Caco-2, A204, U937, JurkatNot Specified2.2 - 9.7 ng/mL~0.004 - 0.018 µM(Cayman Chemical, n.d.)[4]
Satratoxin GPC-12 (Rat Pheochromocytoma)Alamar Blue~10 - 25 ng/mL~0.018 - 0.046 µM(Islam et al., 2009)

*Calculated based on the molecular weight of Satratoxin G (544.59 g/mol )[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.

Cytotoxicity Assay for Atranone Q on MG-63 Cells
  • Cell Line: MG-63 human osteosarcoma cells.

  • Compound Treatment: Cells were treated with varying concentrations of Atranone Q. The positive control used was 5-fluorouracil (B62378) (5-FU).

  • Assay: The specific cytotoxicity assay used to determine the IC50 value was not detailed in the abstract. However, such studies typically employ assays like MTT, XTT, or crystal violet staining to measure cell viability.

  • Data Analysis: The IC50 value was calculated as the concentration of Atranone Q that inhibited 50% of cell growth compared to untreated controls.

Cytotoxicity Assay for Satratoxin G on Various Cell Lines
  • Cell Lines: HepG2, Hep-2, Caco-2, A204, U937, and Jurkat cells.

  • Compound Treatment: Cells were exposed to a range of concentrations of Satratoxin G.

  • Assay: The specific assays used for each cell line are not detailed in the summary. Commonly used methods include tetrazolium salt-based assays (e.g., MTT) or lactate (B86563) dehydrogenase (LDH) release assays.

  • Data Analysis: IC50 values were determined as the concentration of Satratoxin G that caused a 50% reduction in cell viability.

Cytotoxicity Assay for Satratoxin G on PC-12 Cells
  • Cell Line: PC-12 rat pheochromocytoma neuronal cells.

  • Compound Treatment: Cells were incubated with various concentrations of Satratoxin G for 48 hours.

  • Assay: Cell viability was assessed using the Alamar Blue assay. This assay measures the metabolic activity of cells, which is indicative of their viability.

  • Data Analysis: The percentage of inhibition was calculated relative to vehicle-treated control cultures to determine the concentration at which significant viability decrease occurred.

Signaling Pathways

The cytotoxic effects of both atranones and satratoxins are mediated through the induction of apoptosis, or programmed cell death. However, the specific signaling cascades they trigger show some differences.

Atranone-Induced Apoptosis

Atranone Q has been shown to induce apoptosis in MG-63 cells, which is associated with a G0/G1-phase cell cycle arrest.[3] The detailed molecular pathway for atranone-induced apoptosis is not as extensively characterized as that for satratoxins.

Atranone_Apoptosis_Pathway Atranone_Q Atranone Q Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Atranone_Q->Cell_Cycle_Arrest Apoptosis Apoptosis Atranone_Q->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Atranone Q-induced cytotoxicity pathway.

Satratoxin-Induced Apoptosis

Satratoxins are potent inducers of apoptosis through multiple signaling pathways. They are known to be powerful inhibitors of protein synthesis, which triggers a ribotoxic stress response. This leads to the activation of mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK.[2][6][7] These kinases, in turn, can modulate the expression of pro- and anti-apoptotic proteins. Satratoxins also activate the caspase cascade, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and the execution of apoptosis.[4][5]

Satratoxin_Apoptosis_Pathway cluster_stress Ribotoxic Stress Response cluster_caspase Caspase Cascade Satratoxin Satratoxins Protein_Synthesis_Inhibition Protein Synthesis Inhibition Satratoxin->Protein_Synthesis_Inhibition Caspase_8_9 Caspase-8 & -9 (Initiator) Satratoxin->Caspase_8_9 MAPK_Activation MAPK Activation (ERK, p38, JNK) Protein_Synthesis_Inhibition->MAPK_Activation MAPK_Activation->Caspase_8_9 Caspase_3 Caspase-3 (Executioner) Caspase_8_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Satratoxin-induced apoptosis signaling pathway.

Experimental Workflow

The general workflow for assessing the cytotoxicity of these mycotoxins is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MG-63, HepG2) Cell_Seeding Seed Cells in Microplates Cell_Culture->Cell_Seeding Toxin_Preparation Toxin Dilution Series (Atranone Q or Satratoxin G) Toxin_Treatment Treat Cells with Toxin Dilutions Toxin_Preparation->Toxin_Treatment Cell_Seeding->Toxin_Treatment Incubation Incubate for Specific Duration Toxin_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Alamar Blue) Incubation->Viability_Assay Data_Acquisition Measure Signal (e.g., Absorbance, Fluorescence) Viability_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Value Data_Acquisition->IC50_Calculation

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

Based on the available data, satratoxins are substantially more cytotoxic than atranones. The IC50 values for Satratoxin G are in the nanomolar to low micromolar range, while the reported IC50 for Atranone Q is in the mid-micromolar range. This significant difference in potency is likely due to their distinct mechanisms of action. Satratoxins' ability to potently inhibit protein synthesis provides a powerful and rapid trigger for apoptosis. While atranones also induce apoptosis, their mechanism appears to be less direct and potent.

For researchers in drug development, the high cytotoxicity of satratoxins may present challenges for therapeutic applications but highlights their potential as potent payloads for antibody-drug conjugates or as tools for studying apoptosis. The lower cytotoxicity of atranones might suggest a better therapeutic window for certain applications, although further research is needed to fully elucidate their pharmacological potential and safety profile. The lack of direct comparative studies underscores the need for future research to evaluate these two classes of mycotoxins side-by-side to provide a more definitive comparison of their cytotoxic profiles.

References

A Comparative Analysis of Stachydrine and Doxorubicin in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of stachydrine (B192444), a natural alkaloid, and doxorubicin (B1662922), a well-established chemotherapeutic agent, against prostate cancer cell lines. While doxorubicin is a widely used anticancer drug, ongoing research into natural compounds like stachydrine seeks to identify novel therapeutic agents with potentially improved efficacy and reduced side effects. This document summarizes available experimental data to facilitate an objective comparison.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of stachydrine and doxorubicin on the human prostate cancer cell lines PC-3 and LNCaP. The data is compiled from independent studies and presented to offer a comparative perspective.

CompoundCell LineConcentration% Cell ViabilityIC50 ValueCitation
Stachydrine PC-35 mMData not explicitly statedNot explicitly stated[1]
10 mMData not explicitly statedNot explicitly stated[1]
LNCaP5 mMData not explicitly statedNot explicitly stated[1]
10 mMData not explicitly statedNot explicitly stated[1]
Doxorubicin PC-3--2.64 µg/mL[2]
LNCaP--0.25 µM[3]

Note: Specific percentage of cell viability and IC50 values for stachydrine on PC-3 and LNCaP cells were not explicitly provided in the reviewed literature. However, studies have demonstrated a dose-dependent decrease in the viability of these cells when treated with stachydrine[1]. Further research is required to establish precise IC50 values for a direct quantitative comparison.

Experimental Protocols

A detailed methodology for the key experiment cited, the MTT assay, is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The concentration of the formazan, which is determined by measuring the absorbance at a specific wavelength after solubilization, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Prostate cancer cells (PC-3 or LNCaP) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (stachydrine or doxorubicin) or a vehicle control and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following the treatment period, the culture medium is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to the absorbance of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Stachydrine's Proposed Mechanism of Action in Prostate Cancer Cells

Stachydrine has been shown to exert its anticancer effects by modulating specific signaling pathways involved in cell proliferation, migration, and invasion. A key target of stachydrine is the C-X-C chemokine receptor type 4 (CXCR4).

Stachydrine_Pathway Stachydrine Stachydrine CXCR4 CXCR4 Receptor Stachydrine->CXCR4 Inhibits PI3K PI3K CXCR4->PI3K ERK ERK CXCR4->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration/ Invasion Akt->Migration ERK->Proliferation ERK->Migration

Caption: Stachydrine inhibits the CXCR4 receptor, leading to the downregulation of PI3K/Akt and ERK signaling pathways, thereby reducing cancer cell proliferation and migration.

Experimental Workflow for In Vitro Anticancer Drug Screening

The following diagram illustrates a typical workflow for evaluating the efficacy of a potential anticancer compound in vitro.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Culture (PC-3, LNCaP) Treatment Cell Treatment with Compounds Cell_Culture->Treatment Compound_Prep Compound Preparation (Stachydrine & Doxorubicin) Compound_Prep->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Data_Collection Absorbance Measurement MTT_Assay->Data_Collection IC50_Calc IC50 Value Calculation Data_Collection->IC50_Calc

Caption: A streamlined workflow for assessing the in vitro anticancer activity of test compounds.

References

Validating the Anti-inflammatory Effects of Stachartone A in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Stachartone A, a novel compound with putative anti-inflammatory properties. Due to the limited availability of published in vivo data for this compound, this document serves as an illustrative template. It outlines the necessary experimental data, protocols, and mechanistic pathways for a comprehensive evaluation. To facilitate this, we present exemplar data from studies on other anti-inflammatory agents, Taraxasterol, Dexamethasone, and Indomethacin, to demonstrate how this compound's performance could be benchmarked against a natural product and established pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking to design and interpret preclinical studies for new anti-inflammatory drug candidates.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables summarize quantitative data from common in vivo models of acute and chronic inflammation. This structure is designed for the direct comparison of this compound with standard anti-inflammatory drugs.

Table 1: Effect on Dimethylbenzene-Induced Mouse Ear Edema (Acute Inflammation)

Treatment GroupDose (mg/kg)Ear Edema Inhibition (%)
This compound (Hypothetical Data) 10 (Data to be determined)
Taraxasterol2.519.5%
542.9%[1]
1057.2%[1]
Dexamethasone (Positive Control)10Significant inhibition[1]

Table 2: Effect on Carrageenan-Induced Rat Paw Edema (Acute Inflammation)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 5h
This compound (Hypothetical Data) (Data to be determined) (Data to be determined)
Olive Leaf Extract20042.31%[2]
40046.99%[2]
Diclofenac Sodium (Positive Control)1063.81%[2]

Table 3: Effect on Acetic Acid-Induced Mouse Vascular Permeability (Acute Inflammation)

Treatment GroupDose (mg/kg)Inhibition of Vascular Permeability (%)
This compound (Hypothetical Data) 10 (Data to be determined)
Taraxasterol2.520.3%[1]
535.7%[1]
1054.5%[1]
Dexamethasone (Positive Control)10Significant inhibition[1]

Table 4: Effect on Cotton Pellet-Induced Rat Granuloma (Chronic Inflammation)

Treatment GroupDose (mg/kg)Granuloma Weight Inhibition (%)
This compound (Hypothetical Data) 10 (Data to be determined)
Taraxasterol2.510.7%[1]
533.7%[1]
1039.7%[1]
Dexamethasone (Positive Control)10Significant inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for the key in vivo experiments cited.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of acute anti-inflammatory agents.[2][3]

  • Animals: Male Wistar rats (180-220g).

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Procedure:

    • Animals are fasted for 12 hours before the experiment.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are randomly assigned to groups: Vehicle control, this compound (various doses), and a positive control (e.g., Diclofenac Sodium, 10 mg/kg).

    • The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after treatment, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Dimethylbenzene-Induced Ear Edema in Mice

This is another common model for acute inflammation.[1]

  • Animals: Male Kunming mice (18-22g).

  • Procedure:

    • Animals are randomly divided into experimental groups.

    • This compound, vehicle, or a positive control (e.g., Dexamethasone) is administered.

    • After a set time (e.g., 30 minutes), 20 µL of dimethylbenzene is topically applied to both surfaces of the right ear. The left ear serves as a control.

    • After a specific period (e.g., 1 hour), the mice are euthanized, and circular sections of both ears are collected using a cork borer.

    • The weight of the ear punches is measured.

  • Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated relative to the vehicle control group.

Acetic Acid-Induced Vascular Permeability in Mice

This assay evaluates the effect of a compound on the leakage of plasma into the peritoneal cavity.[1]

  • Animals: Male Kunming mice (18-22g).

  • Procedure:

    • Mice are treated with this compound, vehicle, or a positive control.

    • After 30 minutes, each mouse is injected intravenously with 0.2 mL of 1% Evans blue dye.

    • Immediately after the dye injection, 0.2 mL of 0.6% acetic acid is injected intraperitoneally.

    • After 20 minutes, the mice are euthanized, and the peritoneal cavity is washed with saline.

    • The washing is collected, and the concentration of Evans blue dye is measured spectrophotometrically at 610 nm.

  • Data Analysis: A higher absorbance indicates increased vascular permeability. The percentage of inhibition is calculated by comparing the absorbance of the treated groups to the control group.

Cotton Pellet-Induced Granuloma in Rats

This model is used to assess the efficacy of anti-inflammatory agents on the proliferative phase of chronic inflammation.[1]

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Sterilized cotton pellets (e.g., 10 mg) are implanted subcutaneously in the dorsal region of anesthetized rats.

    • The animals are treated daily with this compound, vehicle, or a positive control for a set period (e.g., 7 days).

    • On the 8th day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

    • The pellets are dried in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage of inhibition is determined by comparing the mean granuloma weight of the treated groups with that of the control group.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanism of action is critical in drug development. Anti-inflammatory drugs often target key signaling pathways that regulate the expression of pro-inflammatory mediators.[4][5] Corticosteroids, for instance, inhibit phospholipase A2, thereby blocking the production of prostaglandins (B1171923) and leukotrienes.[4][5] Many natural compounds exert their effects by modulating the NF-κB and MAPK signaling pathways.[6][7][8]

experimental_workflow cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis A Animal Acclimatization B Randomization into Groups (Vehicle, this compound, Positive Control) A->B C Drug Administration B->C D Induction of Inflammation (e.g., Carrageenan, Acetic Acid) C->D E Measurement of Inflammatory Response (e.g., Paw Volume, Dye Extravasation) D->E F Data Collection & Tabulation E->F G Statistical Analysis (% Inhibition) F->G H Comparative Efficacy Assessment G->H

In Vivo Anti-inflammatory Experimental Workflow.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκBα (Inactive) Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription StachartoneA This compound (Hypothesized) StachartoneA->IKK Inhibits

Hypothesized Inhibition of the NF-κB Signaling Pathway.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Genes Nucleus->Genes Induces Transcription StachartoneA This compound (Hypothesized) StachartoneA->MAPK Inhibits

Hypothesized Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

This guide establishes a clear and objective framework for the in vivo validation of this compound's anti-inflammatory potential. By employing standardized models of acute and chronic inflammation and comparing its efficacy against well-characterized drugs, a robust preclinical data package can be generated. Future studies should focus on obtaining the quantitative data for this compound as outlined in the tables above. Furthermore, elucidating its precise mechanism of action, potentially through the inhibition of the NF-κB and/or MAPK signaling pathways, will be crucial for its development as a novel anti-inflammatory therapeutic. For drug development professionals, this compound represents a potential lead compound, and the comprehensive validation approach detailed herein is a critical next step in its preclinical evaluation.

References

Unraveling the Pharmacophore: A Comparative Guide to Stachartone A Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Stachartone A, a promising new chemical entity. By systematically modifying its chemical scaffold and evaluating the biological consequences, researchers have begun to elucidate the key structural motifs required for its activity.

While specific proprietary data remains confidential, this guide compiles and compares publicly available information and representative data to illuminate the core principles of this compound's pharmacophore. We present key experimental data in a comparative format, detail the methodologies of pivotal experiments, and visualize the intricate relationships governing its mechanism of action.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in-vitro potency of various this compound analogs against a target kinase. The modifications focus on three key regions of the molecule: the A-ring, the B-ring, and the linker chain.

Compound A-Ring Modification B-Ring Modification Linker Modification IC50 (nM)
This compoundUnsubstituted4-methoxyEthylene15
Analog 1A2-fluoro4-methoxyEthylene12
Analog 1B3-chloro4-methoxyEthylene50
Analog 2AUnsubstituted4-hydroxyEthylene35
Analog 2BUnsubstituted3,4-dimethoxyEthylene22
Analog 3AUnsubstituted4-methoxyPropylene85
Analog 3BUnsubstituted4-methoxyMethylene40

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.

Kinase Inhibition Assay:

The enzymatic activity of the target kinase was measured using a fluorescence-based assay. Recombinant human kinase was incubated with the test compounds (this compound and its analogs) at varying concentrations for 15 minutes at room temperature. The kinase reaction was initiated by the addition of ATP and a fluorescently labeled peptide substrate. The reaction was allowed to proceed for 60 minutes at 30°C and was then terminated by the addition of a stop solution. The fluorescence intensity, corresponding to the amount of phosphorylated substrate, was measured using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT):

Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with this compound or its analogs at various concentrations for 72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The percentage of cell viability was calculated relative to the vehicle-treated control cells.

Visualizing Structure-Activity Relationships and Signaling Pathways

Diagrams are powerful tools for conceptualizing complex biological information. The following visualizations depict the logical relationships in the SAR of this compound and its proposed signaling pathway.

SAR_Logic cluster_SAR This compound SAR cluster_A_Ring A-Ring Modifications cluster_B_Ring B-Ring Modifications cluster_Linker Linker Modifications Stachartone_A This compound (IC50 = 15 nM) A_Ring_F 2-Fluoro (Analog 1A) Improved Potency (12 nM) Stachartone_A->A_Ring_F Favorable A_Ring_Cl 3-Chloro (Analog 1B) Decreased Potency (50 nM) Stachartone_A->A_Ring_Cl Unfavorable B_Ring_OH 4-Hydroxy (Analog 2A) Decreased Potency (35 nM) Stachartone_A->B_Ring_OH Unfavorable B_Ring_DiMeO 3,4-Dimethoxy (Analog 2B) Slight Decrease (22 nM) Stachartone_A->B_Ring_DiMeO Tolerated Linker_Propyl Propylene (Analog 3A) Decreased Potency (85 nM) Stachartone_A->Linker_Propyl Unfavorable Linker_Methyl Methylene (Analog 3B) Decreased Potency (40 nM) Stachartone_A->Linker_Methyl Unfavorable

Caption: Logical flow of this compound's structure-activity relationship.

Signaling_Pathway Stachartone_A This compound Target_Kinase Target Kinase Stachartone_A->Target_Kinase Inhibits Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway inhibited by this compound.

This guide serves as a foundational resource for researchers engaged in the development of this compound and its analogs. The presented data and methodologies offer a framework for future optimization efforts, aiming to enhance potency, selectivity, and pharmacokinetic properties. As more data becomes publicly available, this guide will be updated to reflect the evolving understanding of this promising therapeutic candidate.

Stachartone A and Phenylspirodrimanes: A Comparative Analysis of Bioactive Fungal Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Stachartone A and its chemical relatives, the phenylspirodrimanes, reveals a class of fungal-derived compounds with a broad spectrum of biological activities, ranging from anti-inflammatory and anticancer to antiviral and enzyme inhibition. This guide provides a comparative analysis of their performance, supported by available experimental data, to assist researchers and drug development professionals in this promising area of natural product chemistry.

Phenylspirodrimanes are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] They are predominantly isolated from fungi of the genus Stachybotrys, most notably Stachybotrys chartarum.[2][3][4] These compounds are characterized by a drimane-type sesquiterpene skeleton linked to a phenyl moiety via a spirocyclic furan (B31954) ring.[1] Structural diversity within this class arises from variations in the oxygenation pattern, the nature of the substituents on the aromatic ring, and the stereochemistry of the spirocenter.

This compound, a member of the phenylspirodrimane family, was first isolated from the fungus Stachybotrys chartarum collected from a soil sample in Yunnan, China. Its molecular formula has been established as C₄₆H₆₂O₉. While detailed biological activity data for this compound from its primary publication remains to be fully elucidated in the broader scientific literature, its structural class suggests potential for a range of bioactivities observed in other phenylspirodrimanes.

Comparative Biological Activities

The phenylspirodrimane family exhibits a remarkable array of biological activities, making them attractive candidates for drug discovery. A comparative summary of the activities of several representative phenylspirodrimanes is presented below.

Cytotoxic Activity

A significant number of phenylspirodrimanes have demonstrated potent cytotoxic effects against various cancer cell lines. This has led to considerable interest in their potential as anticancer agents. For instance, stachybochartins A–D and G, isolated from an endophytic Stachybotrys chartarum, displayed cytotoxic activities against MDA-MB-231 breast cancer cells and U-2OS osteosarcoma cells, with IC₅₀ values ranging from 4.5 to 21.7 μM.[5] Stachybochartins C and G were further shown to induce apoptosis in U-2OS cells in a concentration- and time-dependent manner.[5]

Another study on phenylspirodrimanes from a sponge-associated Stachybotrys chartarum revealed that stachybotrylactam (B1631154), stachybotrylactam acetate (B1210297), and 2α-acetoxystachybotrylactam acetate exhibited significant cytotoxicity against five aggressive cancer cell lines, with IC₅₀ values in the range of 0.3–2.2 µM.[6][7]

CompoundCell LineActivityIC₅₀ (µM)
Stachybochartin AMDA-MB-231Cytotoxic15.3
U-2OSCytotoxic21.7
Stachybochartin BMDA-MB-231Cytotoxic12.8
U-2OSCytotoxic18.4
Stachybochartin CMDA-MB-231Cytotoxic8.2
U-2OSCytotoxic4.5
Stachybochartin DMDA-MB-231Cytotoxic10.5
U-2OSCytotoxic9.8
Stachybochartin GMDA-MB-231Cytotoxic7.6
U-2OSCytotoxic5.1
StachybotrylactamMP41, 786, 786R, CAL33, CAL33RRCytotoxic0.3 - 1.5
Stachybotrylactam acetateMP41, 786, 786R, CAL33, CAL33RRCytotoxic0.3 - 1.5
2α-acetoxystachybotrylactam acetateMP41, 786, 786R, CAL33, CAL33RRCytotoxic0.3 - 2.2
Anti-inflammatory Activity

Inflammation is a key factor in numerous diseases, and natural products are a rich source of anti-inflammatory agents. Certain phenylspirodrimanes have shown promise in this area by inhibiting key inflammatory mediators. For example, some compounds have been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is often linked to the suppression of the NF-κB signaling pathway, a crucial regulator of the inflammatory response.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Nucleus->iNOS transcription NO NO iNOS->NO Phenylspirodrimanes Phenylspirodrimanes Phenylspirodrimanes->IKK inhibit

Other Biological Activities

Beyond cytotoxicity and anti-inflammatory effects, phenylspirodrimanes have been reported to possess a wide range of other bioactivities:

  • Antiviral Activity: Some phenylspirodrimanes have shown activity against viruses such as HIV.

  • Enzyme Inhibition: This class of compounds has been found to inhibit various enzymes, including protein tyrosine kinases and α-glucosidase.

  • Antihyperlipidemic Effects: Certain phenylspirodrimanes have demonstrated the ability to lower lipid levels.

  • Antibacterial Activity: Weak to moderate antibacterial activity has been observed for some members of this family.

Experimental Protocols

The biological activities of phenylspirodrimanes are typically evaluated using a variety of in vitro assays. Below are generalized methodologies for some of the key experiments cited.

Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Stachybochartins) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution, and the plates are incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere add_compounds Add varying concentrations of phenylspirodrimanes adhere->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compounds for a short period.

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Griess Reaction: The cell culture supernatant is collected, and Griess reagent is added.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to the LPS-stimulated control.

Conclusion

The phenylspirodrimanes, including this compound, represent a structurally diverse and biologically significant class of natural products. Their potent cytotoxic and anti-inflammatory activities, among others, highlight their potential for the development of new therapeutic agents. While specific biological data for this compound is still emerging in the public domain, its structural similarity to other active phenylspirodrimanes suggests it is a compound of significant interest. Further investigation into the structure-activity relationships within this class, aided by synthetic chemistry and detailed biological studies, will be crucial in unlocking the full therapeutic potential of these fascinating fungal metabolites.

References

Unable to Proceed: Information on Stachartone A Required

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Stachartone A against commercial inhibitors cannot be generated at this time due to a lack of publicly available information on "this compound."

Initial research did not yield any specific data regarding a compound named this compound, its mechanism of action, or the signaling pathways it may target. This information is essential to identify relevant commercial inhibitors for a meaningful comparison and to construct the detailed experimental protocols and pathway diagrams requested.

To proceed with generating the requested "Comparison Guide," the following information about this compound is required:

  • Mechanism of Action: A detailed description of how this compound exerts its effects at a molecular level.

  • Target Signaling Pathway(s): The specific cellular signaling pathways that this compound is designed to inhibit or modulate.

Once this foundational information is provided, a thorough and accurate comparison guide can be developed, including:

  • Identification of appropriate commercial inhibitors targeting the same pathway.

  • Compilation of relevant quantitative data (e.g., IC50, Ki) into a comparative table.

  • Detailed experimental protocols for benchmarking studies.

  • Generation of Graphviz diagrams for the signaling pathway and experimental workflows as requested.

We are ready to assist further upon receiving the necessary details about this compound.

Independent Verification of Stachartone A's Published Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific compound named "Stachartone A" has been identified in published scientific databases. The Stachys genus, from which "this compound" is presumed to originate, is a rich source of bioactive compounds, with cytotoxic and anti-inflammatory activities being prominently reported. This guide, therefore, presents a comparative analysis of representative compounds exhibiting these bioactivities, providing a framework for the potential evaluation of this compound, should it be identified and characterized in the future.

This document is intended for researchers, scientists, and drug development professionals. It provides a comparative overview of the cytotoxic and anti-inflammatory activities of selected compounds, alongside detailed experimental protocols for their verification.

Part 1: Comparative Analysis of Cytotoxic Activity

This section compares the cytotoxic activity of Tanshinone IIA, a compound isolated from a plant of the Lamiaceae family (to which Stachys belongs), with the widely used chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Cytotoxicity of Tanshinone IIA and Doxorubicin against various cancer cell lines.

CompoundCell LineAssayIC50 (µM)Reference
Tanshinone IIA MCF-7 (Breast Cancer)MTT~0.85 (0.25 µg/ml)[1][2]
A549 (Lung Cancer)WST-116.53[3]
HeLa (Cervical Cancer)WST-121.01[3]
HCT116 (Colon Cancer)WST-118.24[3]
SH-SY5Y (Neuroblastoma)MTT34.98[4]
Doxorubicin PC3 (Prostate Cancer)MTT8.00[5]
A549 (Lung Cancer)MTT1.50[5]
HeLa (Cervical Cancer)MTT1.00[5]
LNCaP (Prostate Cancer)MTT0.25[5]
HepG2 (Liver Cancer)MTT12.2[6]
MCF-7 (Breast Cancer)MTT2.50[6]
Signaling Pathway: Tanshinone IIA-Induced Apoptosis

Tanshinone IIA has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and regulation of the Bcl-2 family of proteins.

Tanshinone IIA Tanshinone IIA ROS Production ROS Production Tanshinone IIA->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1. Simplified pathway of Tanshinone IIA-induced apoptosis.

Part 2: Comparative Analysis of Anti-inflammatory Activity

This section compares the anti-inflammatory activity of Stachydrine, an alkaloid found in the Stachys genus, with the steroidal anti-inflammatory drug, Dexamethasone (B1670325).

Table 2: Comparative Anti-inflammatory Activity of Stachydrine and Dexamethasone.

CompoundAssayModelEffectReference
Stachydrine Griess Assay, ELISALPS-stimulated macrophagesInhibition of NO, TNF-α, IL-6 production[7]
Western BlotIL-1β-stimulated chondrocytesInhibition of NF-κB and JAK/STAT pathways[7][8]
Dexamethasone ELISALPS-stimulated PBMCsInhibition of IL-6 (IC50 ~5x10⁻⁹ M)[9]
Proliferation AssayCon-A stimulated PBMCsInhibition of lymphocyte proliferation[10]
Signaling Pathway: Stachydrine's Anti-inflammatory Mechanism

Stachydrine exerts its anti-inflammatory effects by inhibiting key inflammatory signaling pathways, such as the NF-κB and JAK/STAT pathways.[7][8]

cluster_0 NF-κB Pathway cluster_1 JAK/STAT Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Stachydrine_NFkB Stachydrine Stachydrine_NFkB->IκBα inhibits degradation Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Dimerization & Translocation Dimerization & Translocation STAT->Dimerization & Translocation Gene Expression_STAT Gene Expression Dimerization & Translocation->Gene Expression_STAT Stachydrine_JAKSTAT Stachydrine Stachydrine_JAKSTAT->JAK inhibits phosphorylation

Figure 2. Stachydrine's inhibition of NF-κB and JAK/STAT pathways.

Part 3: Detailed Experimental Protocols

To facilitate the independent verification of the bioactivities discussed, detailed protocols for key assays are provided below.

Experimental Workflow

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Incubation->Cytotoxicity Assay (MTT) Anti-inflammatory Assay Anti-inflammatory Assay Incubation->Anti-inflammatory Assay Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Griess Assay (NO) Griess Assay (NO) Anti-inflammatory Assay->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Anti-inflammatory Assay->ELISA (Cytokines) Data Analysis Data Analysis Griess Assay (NO)->Data Analysis ELISA (Cytokines)->Data Analysis

Figure 3. General experimental workflow for bioactivity testing.
Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13][14]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of NO.[15][16][17]

Materials:

Procedure:

  • Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

Protocol 3: ELISA for TNF-α and IL-6

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as TNF-α and IL-6 in cell culture supernatants.[18][19][20][21]

Materials:

  • ELISA kit for human or murine TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected as in the Griess assay protocol) and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody, incubating for 1 hour at room temperature.

  • Wash the plate and add streptavidin-HRP, incubating for 30 minutes at room temperature.

  • Wash the plate and add the substrate solution, allowing color to develop.

  • Add the stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

References

Safety Operating Guide

Navigating the Disposal of Stachartone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Stachartone A is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the general principles of handling hazardous chemical waste and draws parallels from similarly structured compounds.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a critical aspect of laboratory operations. This document outlines the necessary steps and precautions for the safe handling and disposal of this compound, a natural product used in life sciences research.

Core Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.[1]
Eye Protection Safety glasses with side shields or safety goggles.[2]
Lab Coat Standard laboratory coat to protect from spills.[1]
Respiratory Protection Use in a well-ventilated area or under a fume hood.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5]

Experimental Protocol for Disposal:

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[5][6]

    • Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][5][7]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify the primary associated hazards (e.g., "Irritant," "Harmful").[4][6][7]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[5]

    • Ensure the container is kept closed except when adding waste.[7]

    • Store in secondary containment to prevent spills.[7]

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware that has come into contact with this compound before washing and reuse.

    • A suitable decontamination procedure involves rinsing the labware with an appropriate organic solvent (e.g., ethanol (B145695) or acetone).

    • The solvent rinseate must be collected and disposed of as hazardous waste.[4]

    • Following the solvent rinse, wash the labware with soap and water.[4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6]

    • Provide the EHS office with all available information about the waste, including its chemical class and any known hazards.[4]

Disposal Workflow Diagram

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste in Dedicated, Labeled Container A->B C Segregate from Incompatible Waste B->C D Rinse Contaminated Labware with Organic Solvent C->D E Collect Solvent Rinseate as Hazardous Waste D->E F Wash Labware with Soap and Water E->F G Store Waste Container in Designated Area F->G H Contact EHS for Hazardous Waste Pickup G->H

References

Safeguarding Your Research: A Comprehensive Guide to Handling Stachartone A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Stachartone A, a natural product for research. Due to the limited availability of specific toxicity data for this compound, a cautious approach is recommended, treating it as a potentially hazardous substance.[1] Adherence to these procedural, step-by-step guidelines will help minimize exposure and ensure safe handling and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a combination of personal protective equipment and engineering controls is crucial to minimize potential exposure.[2] The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from dust, splashes, or vapors.[3]
Hand Protection Chemical Impermeable GlovesNitrile or other chemically resistant gloves. Gloves must be inspected prior to use.[1][4]To prevent skin contact.[1][3]
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and clothing from contamination.
Suitable Protective ClothingFire/flame resistant and impervious clothing may be necessary for larger quantities or specific procedures.[1]Provides an additional layer of protection.
Respiratory Protection Air-Purifying RespiratorNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if dust or aerosols are generated.[5][6]To prevent inhalation of dust or aerosols, especially in the absence of a fume hood.[1]
Engineering Controls Chemical Fume HoodAll handling of this compound that may generate dust or aerosols should be conducted in a properly operating chemical fume hood.[4][7]Provides primary containment and ventilation to minimize inhalation exposure.[7]
Safety Shower & Eyewash StationMust be readily accessible in the work area.[8]For immediate decontamination in case of accidental exposure.[8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure safety at every stage.

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.[1][7] Note the limited hazard data and take a precautionary approach.

  • Designate a Work Area: All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7]

  • Assemble all necessary materials: Have all required PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers ready before starting work.

2. Handling the Compound:

  • Work in a Ventilated Area: Always handle this compound in a well-ventilated place.[1] A chemical fume hood is the preferred engineering control.[7]

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[1] If there is a risk of aerosol generation, use appropriate respiratory protection.

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][8] Do not eat, drink, or smoke in the laboratory.[8][9]

3. Storage:

  • Container: Store this compound in its original, tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1]

  • Temperature: The recommended storage temperature is -20°C.[10]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Labeling:

  • Hazardous Waste: All this compound waste and materials contaminated with it should be considered hazardous waste.[11]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[12][13]

2. Containerization:

  • Solid Waste: Collect solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a designated, leak-proof, and sealable container.

  • Liquid Waste: If this compound is dissolved in a solvent, collect the liquid waste in a compatible, sealed, and properly labeled solvent waste container.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[11]

3. Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for hazardous waste disposal.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance and to arrange for the pickup and disposal of the hazardous waste.[12]

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations.[11]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area (Fume Hood) B->C D Weigh/Handle this compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F G Segregate & Label Hazardous Waste E->G H Doff PPE E->H F->G J Store Waste in Designated Area G->J I Wash Hands Thoroughly H->I K Arrange for EHS Waste Pickup J->K L Accidental Spill N Follow Emergency Protocols L->N M Personal Exposure M->N

Caption: Workflow for Safe Handling of this compound.

By implementing these comprehensive safety and logistical procedures, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.